(S)-Minzasolmin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H31N5OS |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[(2S)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m0/s1 |
Clé InChI |
GDFWCSZNQVAQGR-SFHVURJKSA-N |
SMILES isomérique |
CCCC[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
SMILES canonique |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
Origine du produit |
United States |
Foundational & Exploratory
(S)-Minzasolmin alpha-synuclein aggregation inhibitor
An In-Depth Technical Guide to (S)-Minzasolmin: An Alpha-Synuclein Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (α-synuclein) aggregation, a key pathological process in synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple-system atrophy.[1][2] Developed by Neuropore Therapies and further advanced by UCB and Novartis, this orally bioavailable and brain-penetrant compound targets the early stages of α-synuclein misfolding.[1][3] Preclinical studies in various mouse models of Parkinson's disease demonstrated that this compound and its racemic mixture, NPT200-11, can reduce α-synuclein pathology, mitigate associated neuroinflammation, normalize dopamine transporter levels, and improve motor function. Despite promising preclinical data, the Phase 2 ORCHESTRA study in early-stage Parkinson's disease patients did not meet its primary or secondary clinical endpoints, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for key assays.
Mechanism of Action
This compound is designed to interfere with the initial steps of α-synuclein aggregation. The prevailing hypothesis is that it specifically targets membrane-bound oligomeric forms of α-synuclein. By interacting with these early oligomers, this compound is thought to prevent their conversion into toxic, pore-forming structures and larger fibrils. High-resolution structural studies suggest that Minzasolmin interacts with membrane-bound α-synuclein, increasing its flexibility and hindering its embedding into the membrane. This action promotes the release of α-synuclein monomers in their soluble, non-pathogenic form. Biophysical evaluations have indicated that Minzasolmin displaces membrane-bound oligomeric α-synuclein, returning it to a monomeric state. This mechanism differentiates it from compounds that target mature fibrils.
Diagram of the Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action on α-synuclein aggregation at the cell membrane.
Quantitative Data
In Vitro Activity
Precise IC50 values for this compound's inhibition of α-synuclein aggregation are not publicly available in the reviewed literature. Similarly, the binding affinity (Kd) of this compound to α-synuclein oligomers has not been explicitly reported. However, a related diphenyl-pyrazole compound, anle138b, has a reported high binding affinity to α-synuclein fibrils with a Kd of 190 ± 120 nM.
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound and its racemate NPT200-11 have been conducted in mice. The data indicates good oral bioavailability and brain penetration.
Table 1: Pharmacokinetic Parameters of (Rac)-Minzasolmin (NPT200-11) in C57BL/6 Mice
| Parameter | 10 mg/kg p.o. | 10 mg/kg i.p. |
| Plasma Tmax (hr) | 0.50 | 0.25 |
| Brain Tmax (hr) | 0.25 | 0.25 |
Table 2: Pharmacokinetic Parameters of this compound in C57/Bl6 Mice Following Single Intraperitoneal Administration
| Dose | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Plasma AUC (ngh/mL) | Brain AUC (ngh/g) | Brain/Plasma Ratio (AUC) |
| 1 mg/kg | 179 | 55 | 283 | 91 | ~0.32 |
| 5 mg/kg | 686 | 216 | 1290 | 409 | ~0.32 |
Data derived from published graphs and text. Exact values may vary.
Preclinical Efficacy
Preclinical studies in transgenic mouse models of Parkinson's disease have demonstrated the efficacy of this compound and NPT200-11 in reducing key pathological markers. While much of the data is reported in terms of statistical significance, some quantitative information is available.
Table 3: Summary of Preclinical Efficacy of this compound and NPT200-11 in Mouse Models
| Endpoint | Mouse Model | Treatment | Outcome | Reference |
| Retinal α-Synuclein Pathology | hASYN::GFP | NPT200-11 (5 mg/kg/day, i.p. for 2 months) | Time-dependent and progressive reduction. | |
| Cortical α-Synuclein Pathology | Line 61 | NPT200-11 (1 & 5 mg/kg, i.p. daily for ~90 days) | Statistically significant reduction in cortical neuropil (p < 0.0001). | |
| Proteinase K-Resistant α-Synuclein | Line 61 | This compound (1 & 5 mg/kg, i.p. daily for 3 months) | Statistically significant reductions in cortex, hippocampus, and striatum (p < 0.0001 for all). | |
| Astrogliosis (GFAP Immunostaining) | Line 61 | This compound (1 & 5 mg/kg, i.p. daily for 3 months) | Statistically significant decrease in neocortex and hippocampus (p < 0.0001 for both). | |
| Striatal Dopamine Transporter (DAT) Levels | Line 61 | This compound (1 & 5 mg/kg, i.p. daily for 3 months) | Statistically significant increases, normalizing levels (p < 0.05 for 1 mg/kg, p < 0.0001 for 5 mg/kg). | |
| Motor Function (Circular Beam Test) | Line 61 | NPT200-11 (0.5-5 mg/kg, i.p. daily for ~90 days) | Significant improvement in behavioral performance. |
Clinical Data
Phase 1 studies in healthy volunteers and Parkinson's disease patients showed that this compound was generally well-tolerated with predictable, linear pharmacokinetics. A PET tracer study confirmed that the drug readily crosses the blood-brain barrier in humans.
Table 4: Phase 1b Study (UP0077) Pharmacokinetic Parameters of this compound in Parkinson's Disease Patients
| Dose | N | AUC0-12 (ng*h/mL) | Cmax (ng/mL) | Tmax (hr) |
| 180 mg/day | 7 | 1080 | 148 | 2.0 |
| 360 mg/day | 14 | 2240 | 321 | 2.0 |
Data presented as geometric mean.
The Phase 2 ORCHESTRA study, a large, placebo-controlled trial in early-stage Parkinson's disease, did not meet its primary endpoint, which was the change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score. The incidence of adverse events was similar between the drug and placebo groups, with the exception of a higher rate of hypersensitivity reactions in the treatment arm.
Experimental Protocols
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This protocol is a widely used method to monitor the kinetics of α-synuclein fibril formation in vitro.
Workflow for Thioflavin T Assay
Caption: A typical workflow for the in vitro Thioflavin T assay to monitor α-synuclein aggregation.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH2O. This should be freshly prepared and filtered through a 0.2 µm filter.
-
Dissolve lyophilized α-synuclein in PBS to a final concentration of approximately 210 µM and filter through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well plate, combine the following to a final volume of 150 µL per well:
-
α-synuclein to a final concentration of 70 µM.
-
ThT to a final concentration of 40 µM.
-
This compound or vehicle control at desired concentrations.
-
A small teflon bead can be added to each well to enhance aggregation.
-
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous orbital shaking (e.g., 100 rpm).
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect of this compound can be quantified by comparing the lag phase, slope of the elongation phase, and the final fluorescence plateau between treated and control wells.
-
Immunohistochemistry for Alpha-Synuclein in Mouse Brain
This protocol describes the detection of human α-synuclein in free-floating mouse brain sections.
Materials:
-
35 µm free-floating mouse brain sections (from PFA-perfused mice)
-
Tris-buffered saline (TBS)
-
Methanol and 30% Hydrogen Peroxide (H2O2)
-
Blocking buffer (e.g., 5% normal goat serum, 2% BSA, 0.5% Triton X-100 in TBS)
-
Primary antibody: anti-human-alpha-synuclein
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
Procedure:
-
Tissue Preparation:
-
Wash tissue sections three times in TBS for 10 minutes each.
-
-
Peroxidase Quenching:
-
Incubate sections in 10% methanol and 3% H2O2 in TBS for 20 minutes at room temperature to block endogenous peroxidase activity.
-
Wash sections three times in TBS for 10 minutes each.
-
-
Blocking:
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-human-alpha-synuclein antibody (diluted in 50% blocking solution) for 24 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in TBS for 10 minutes each.
-
Incubate with the biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Wash sections three times in TBS for 10 minutes each.
-
Incubate with ABC reagent according to the manufacturer's instructions.
-
Wash sections three times in TBS for 10 minutes each.
-
Develop the signal using a DAB substrate kit.
-
-
Mounting and Imaging:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Image the sections using a light microscope.
-
Assessment of Motor Function: Circular Beam Walking Test
This test is used to assess fine motor coordination and balance in mice.
Apparatus:
-
A set of narrow beams of varying diameters, suspended above a padded surface.
-
A well-lit starting platform and an enclosed, dark goal box at the opposite end.
Procedure:
-
Acclimation and Training:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Train the mice for several days by allowing them to traverse the widest beam to reach the goal box.
-
-
Testing:
-
Place the mouse on the starting platform of a beam of a specific diameter.
-
Record the time taken to traverse the beam and the number of foot slips (errors) with a video camera.
-
A trial is typically terminated if the mouse falls or does not cross within a set time (e.g., 60 seconds).
-
Repeat the test for beams of decreasing diameter to increase the difficulty.
-
-
Data Analysis:
-
The latency to traverse the beam and the number of foot slips are averaged across trials for each mouse.
-
These parameters are then compared between treatment and control groups.
-
Discussion and Future Directions
This compound represents a significant effort in the development of small molecule inhibitors of α-synuclein aggregation for the treatment of Parkinson's disease and other synucleinopathies. The compound's mechanism of action, targeting early membrane-bound oligomers, is a rational approach to mitigating the toxicity of α-synuclein. Preclinical studies in various animal models provided a strong rationale for its clinical development, demonstrating reductions in α-synuclein pathology, neuroinflammation, and motor deficits.
However, the failure of the Phase 2 ORCHESTRA study to meet its clinical endpoints highlights the challenges of translating preclinical efficacy into clinical benefit for neurodegenerative diseases. Several factors could have contributed to this outcome, including the possibility that the targeted mechanism, while valid in preclinical models, may not be sufficient to alter the disease course in humans within the timeframe of the study. Alternatively, the patient population, disease stage, or clinical outcome measures may not have been optimal to detect a therapeutic effect.
Future research in this area could focus on several key aspects. A more detailed elucidation of the binding site and affinity of this compound for different α-synuclein species would provide a more complete understanding of its molecular interactions. The development of PET tracers for α-synuclein aggregates could aid in patient selection and monitoring of target engagement in future clinical trials. Despite the setback with this compound, the exploration of small molecules that modulate the early stages of α-synuclein aggregation remains a promising therapeutic strategy for synucleinopathies. The lessons learned from the development of this compound will undoubtedly inform the design and execution of future drug discovery and development programs in this critical area of unmet medical need.
References
An In-depth Technical Guide on Minzasolmin and its Stereochemistry
A note on stereochemistry : Initial inquiries regarding "(S)-Minzasolmin" should be clarified. Minzasolmin is the International Nonproprietary Name (INN) for the (R)-enantiomer of the molecule N-(1-(1H-Indol-3-yl)hexan-2-yl)-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide.[1] Its corresponding (S)-enantiomer is designated as UCB2713.[1] Minzasolmin and UCB2713 are purified from a racemic mixture known as NPT200-11.[1] Notably, studies have indicated that the interactions between membrane-bound α-synuclein and both the (R) and (S) enantiomers are identical.[1][2] This guide will focus on Minzasolmin, the compound that has progressed through clinical development.
Structure and Chemical Properties
Minzasolmin (also known as UCB0599) is an orally bioavailable, brain-penetrant small molecule designed as an inhibitor of α-synuclein (ASYN) misfolding.
| Property | Value |
| IUPAC Name | N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide |
| Synonyms | UCB0599, (R)-NPT200-11 |
| Molecular Formula | C₂₃H₃₁N₅OS |
| Molecular Weight | 425.6 g/mol |
Mechanism of Action
Minzasolmin is under investigation as a potential disease-modifying therapy for Parkinson's disease. Its mechanism of action centers on the inhibition of α-synuclein misfolding and aggregation, a key pathological driver of Parkinson's disease.
The aggregation of α-synuclein is a critical step in the pathological cascade that leads to the formation of Lewy bodies and subsequent neuronal cell death. Minzasolmin acts on the early stages of this process. Biophysical studies using solution NMR and chemical cross-linking mass spectrometry have helped to elucidate its mechanism. These studies suggest that Minzasolmin specifically targets the membrane-bound oligomeric state of α-synuclein.
By interacting with these oligomers, Minzasolmin is thought to:
-
Increase the flexibility of the α-synuclein protein.
-
Impair the embedding of the protein into the cell membrane.
-
Prevent the formation of toxic oligomeric conformers.
-
Interfere with fibril growth and the formation of toxic pores.
-
Promote the release of α-synuclein monomers in their soluble, non-pathogenic form.
-
Potentially make α-synuclein more accessible to degradation processes.
This targeted interaction with membrane-bound oligomers differentiates Minzasolmin from general aggregation inhibitors.
Quantitative Data
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies of Minzasolmin were conducted in wild-type C57BL/6 mice following a single intraperitoneal administration. The results demonstrated that the compound is brain-penetrant.
| Dose | Tmax (Plasma) | Tmax (Brain) | Cmax (Plasma) | Cmax (Brain) | AUC₀₋₆ (Plasma) | AUC₀₋₆ (Brain) | Brain/Plasma Ratio (AUC) |
| 1 mg/kg | 0.25 h | 0.5 h | 486 nM | 179 nM | 682 hnM | 220 hnM | 0.32 |
| 5 mg/kg | 0.25 h | 0.5 h | 2297 nM | 686 nM | 3501 hnM | 926 hnM | 0.26 |
Data adapted from Price et al., 2023.
Phase 1 Human Brain Biodistribution
A Phase 1 study using Positron Emission Tomography (PET) with [¹¹C]minzasolmin was conducted in healthy male volunteers (N=4) to determine its brain biodistribution.
| Parameter | Value |
| Mean Whole Brain Total Distribution Volume (Vₜ) | 0.512 mL/cm³ |
| Mean Brain Influx Rate (K₁) | 0.015 mL/cm³/min |
| Mean Brain Efflux Rate (k₂) | 0.029 mL/cm³/min |
Data from Mercier et al., 2023.
The study showed that Minzasolmin readily crossed the blood-brain barrier and was well-distributed throughout the brain.
Experimental Protocols
In Vivo Efficacy in a Transgenic Mouse Model
Objective: To evaluate the effect of Minzasolmin on α-synuclein pathology, neuroinflammation, and motor deficits.
-
Animal Model: Line 61 transgenic mice, which overexpress human α-synuclein.
-
Dosing Regimen: Minzasolmin was administered via intraperitoneal injection at doses of 1 mg/kg and 5 mg/kg, once daily from Monday to Friday for three months.
-
Assessment of α-Synuclein Pathology:
-
Method: Immunohistochemistry using antibodies to detect total and proteinase K-resistant α-synuclein in the cortex, hippocampus, and striatum.
-
Rationale: Proteinase K digestion removes monomeric and non-aggregated forms of α-synuclein, allowing for the specific quantification of pathological aggregates.
-
-
Assessment of Neuroinflammation:
-
Method: Immunolabeling for Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis.
-
-
Assessment of Motor Function:
-
Method: Round beam walking test to assess gait and balance.
-
-
Results: Treatment with Minzasolmin led to reductions in α-synuclein pathology, decreased neuroinflammation, and improved motor performance in the transgenic mice.
In Vitro α-Synuclein Aggregation Assay (Thioflavin T Assay)
Objective: To screen for inhibitors of α-synuclein aggregation in a high-throughput format.
-
Principle: The fluorescent dye Thioflavin T (ThT) binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity. This allows for the real-time monitoring of protein aggregation.
-
General Protocol:
-
Preparation: A solution of purified, monomeric α-synuclein is prepared in a suitable buffer (e.g., PBS). Thioflavin T is added to the solution.
-
Incubation: The reaction is initiated, often by agitation at 37°C, in a 96-well plate format. Test compounds (potential inhibitors) are added to the wells.
-
Measurement: ThT fluorescence is measured at regular intervals using a fluorescence microplate reader (excitation ~450nm, emission ~485nm).
-
Analysis: The aggregation kinetics are plotted as fluorescence intensity versus time, typically yielding a sigmoidal curve. The effect of inhibitors is assessed by changes in the lag time and the maximum fluorescence signal.
-
PET Imaging Protocol for Brain Biodistribution
Objective: To determine the distribution of Minzasolmin in the brain.
-
Radiotracer: [¹¹C]minzasolmin.
-
Preclinical Protocol (Mice):
-
The S-enantiomer, [¹¹C-N-CH₃]UCB2713, was used initially to assess the feasibility of radiolabeling due to its higher rate of metabolism, which increased the chance of observing brain metabolites.
-
Male C57 black 6 mice received an intravenous injection of the radiotracer.
-
PET-CT was used to image the brains of a subset of animals.
-
Brain homogenates were assessed for radioactivity, and plasma samples were analyzed by HPLC.
-
-
Clinical Protocol (Phase 1, Healthy Volunteers):
-
Design: Open-label, single-center study.
-
Procedure: Participants underwent two PET-CT scans.
-
Scan 1 (Baseline): An injection of [¹¹C]minzasolmin radiotracer (≤ 10 µg) was administered.
-
Scan 2 (Post-dose): A 360 mg oral dose of non-radiolabeled Minzasolmin was administered, followed 2-4 hours later by a second injection of the [¹¹C]minzasolmin radiotracer and the second scan.
-
-
Data Acquisition: Dynamic PET imaging was performed to acquire time-activity curves.
-
Analysis: Kinetic modeling was applied to the data to calculate parameters such as the total distribution volume (Vₜ), which reflects the drug concentration in the brain relative to plasma at equilibrium.
-
Clinical Development Status
Minzasolmin has been evaluated in Phase 1 and Phase 2 clinical trials. However, in December 2024, it was announced that the ORCHESTRA proof-of-concept study (Phase 2) in early Parkinson's disease did not meet its primary and secondary clinical endpoints. As a result, further development of this specific program was terminated.
References
(R)-Minzasolmin: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Minzasolmin (also known as UCB0599) is an investigational small molecule that has been evaluated for the treatment of Parkinson's disease. It was developed as a potential disease-modifying therapy by targeting the misfolding and aggregation of α-synuclein, a pathological hallmark of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple-system atrophy.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of (R)-Minzasolmin. It is important to note that while the user's query specified "(S)-Minzasolmin," the biologically active enantiomer that has been the subject of extensive research and clinical development is the (R)-enantiomer.[1][3] Therefore, this guide will focus on the (R)-enantiomer, which is the purified form of the racemic mixture NPT200-11.[1]
Discovery and Development
(R)-Minzasolmin was discovered at Neuropore Therapies and subsequently licensed to UCB for further development, with Novartis later joining as a co-development partner. It is a second-generation compound optimized for oral bioavailability and brain penetration. Preclinical studies demonstrated its potential to reduce α-synuclein pathology and improve motor function in animal models of Parkinson's disease. (R)-Minzasolmin progressed to Phase 1 and Phase 2 clinical trials. The Phase 2 ORCHESTRA study, however, did not meet its primary and secondary clinical endpoints, which led to the discontinuation of its development for Parkinson's disease.
Mechanism of Action
(R)-Minzasolmin is an α-synuclein aggregation inhibitor. Its proposed mechanism of action involves the disruption of the initial steps of α-synuclein misfolding at the lipid membrane. It is believed to interact with membrane-bound oligomeric forms of α-synuclein, preventing their conversion into toxic, β-sheet-rich structures that form fibrils and Lewy bodies. This interaction is thought to return the protein to its soluble, monomeric form, thereby interfering with fibril growth and the formation of toxic pores in cellular membranes.
Synthesis of (R)-Minzasolmin
The synthesis of (R)-Minzasolmin, with the chemical name N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide, can be achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: the chiral β-amino indole core, (2R)-1-(1H-indol-3-yl)hexan-2-amine, and the heterocyclic carboxylic acid, 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid. These intermediates are then coupled to form the final product. While the precise industrial synthesis protocol is proprietary, a plausible enantioselective route based on established chemical transformations is outlined below.
References
An In-depth Technical Guide on the Target Binding and Engagement of (S)-Minzasolmin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding and aggregation. Developed for the potential treatment of Parkinson's disease, its mechanism centers on the interaction with pathogenic oligomeric forms of ASYN. This document provides a comprehensive overview of the available data on the target binding and cellular engagement of this compound, including its proposed mechanism of action, preclinical data, and relevant experimental methodologies. While specific quantitative binding affinities are not publicly available following the discontinuation of its clinical development, this guide synthesizes the existing qualitative and preclinical findings to inform future research in the field of neurodegenerative diseases.
Introduction
Alpha-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form oligomers and larger fibrils, a hallmark of synucleinopathies such as Parkinson's disease. These aggregated forms are associated with neuronal dysfunction and death. This compound, the (R)-enantiomer of NPT200-11, was developed to target the early stages of this aggregation cascade.[1] Preclinical studies in transgenic mouse models demonstrated that this compound could reduce ASYN pathology, mitigate neuroinflammation, and improve motor function.[2] However, the Phase 2 ORCHESTRA study did not meet its primary or secondary clinical endpoints, leading to the termination of the program.
Target Binding and Mechanism of Action
The primary molecular target of this compound is oligomeric alpha-synuclein. Biophysical studies, including solution NMR and chemical cross-linking mass spectrometry, have elucidated its mechanism of action.[3][4] this compound is proposed to preferentially bind to membrane-associated ASYN oligomers.[3] This interaction is believed to induce a conformational change in the oligomers, increasing their flexibility and hindering their incorporation into growing amyloid fibrils. This process not only prevents the formation of larger, toxic aggregates but also facilitates the release of ASYN monomers from the membrane-bound state, potentially restoring them to their soluble, functional form.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of alpha-synuclein pathology.
Caption: Proposed mechanism of this compound action on alpha-synuclein aggregation.
Quantitative Data
Despite extensive research into its mechanism, specific quantitative binding data for this compound, such as dissociation constants (Kd) or inhibition constants (Ki), have not been made publicly available. The decision to terminate the clinical development program may have precluded the publication of these detailed biophysical parameters. However, preclinical in vivo studies provide valuable dose-response information.
Table 1: Preclinical In Vivo Pharmacokinetics and Efficacy of this compound in Transgenic Mice
| Parameter | 1 mg/kg Dose | 5 mg/kg Dose | Reference |
| Pharmacokinetics (in wild-type mice) | |||
| Brain Cmax | 179 nM | 686 nM | |
| Brain AUC0-6h | 220 hnM | 926 hnM | |
| Pharmacodynamics (in Thy1-aSyn mice) | |||
| Reduction in Cortical ASYN Pathology | Significant | Significant | |
| Normalization of Striatal DAT Levels | Significant | Significant | |
| Reduction in Neuroinflammation (Astrogliosis) | Significant | Significant | |
| Improvement in Motor Function | Significant | Not explicitly stated |
Experimental Protocols
Detailed experimental protocols for target engagement and binding assays specific to this compound have not been published. However, based on standard methodologies for studying alpha-synuclein aggregation and target engagement of small molecules, the following sections outline plausible protocols for key experiments.
Alpha-Synuclein Aggregation Assay (Thioflavin T)
This assay is a common method to monitor the formation of amyloid fibrils in vitro.
Workflow Diagram:
Caption: Workflow for an in vitro alpha-synuclein aggregation assay using Thioflavin T.
Methodology:
-
Protein Preparation: Recombinant human alpha-synuclein is expressed and purified to obtain a monomeric preparation.
-
Assay Setup: In a 96-well plate, monomeric alpha-synuclein is mixed with Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.
-
Compound Addition: this compound or a vehicle control is added to the wells at various concentrations.
-
Incubation and Measurement: The plate is incubated at 37°C with continuous shaking to promote aggregation. ThT fluorescence is measured at regular intervals using a plate reader.
-
Data Analysis: The increase in fluorescence intensity over time reflects the kinetics of fibril formation. The effect of this compound is quantified by comparing the lag time and the maximum fluorescence signal in treated versus control wells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Workflow Diagram:
References
Preclinical Profile of (S)-Minzasolmin: A Potential Disease-Modifying Agent for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-Minzasolmin (also known as UCB0599) is an investigational small molecule designed to address the underlying pathology of Parkinson's disease by inhibiting the misfolding and aggregation of alpha-synuclein (α-synuclein). Preclinical studies have demonstrated its potential as a disease-modifying therapy. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, efficacy in animal models, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts in the field.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of intracellular protein aggregates known as Lewy bodies, of which α-synuclein is a primary component. The misfolding and aggregation of α-synuclein are considered key pathogenic events in PD. This compound is an orally bioavailable, brain-penetrant small molecule that acts as an inhibitor of α-synuclein misfolding.[1][2] This guide summarizes the critical preclinical findings that have supported its investigation as a potential therapeutic for Parkinson's disease.
Mechanism of Action
This compound is the (R)-enantiomer of the racemic mixture NPT200-11 and is designed to interfere with the early stages of α-synuclein aggregation.[2] It is believed to bind to α-synuclein, stabilizing it in its soluble, monomeric form and preventing its conformational change into aggregation-prone species. This action is thought to reduce the formation of toxic oligomers and subsequent fibrillar aggregates that contribute to neuronal dysfunction and death in Parkinson's disease.
Preclinical Efficacy
The efficacy of this compound has been evaluated in the Line 61 transgenic mouse model, which overexpresses human wild-type α-synuclein and recapitulates key features of Parkinson's disease pathology.[2][3]
Reduction of Alpha-Synuclein Pathology
Chronic administration of this compound in Line 61 mice led to a significant reduction in α-synuclein pathology in various brain regions.
Table 1: Effect of this compound on Alpha-Synuclein Pathology in Line 61 Mice
| Brain Region | Treatment Group | Reduction in Total α-Synuclein Immunoreactivity | Reduction in Proteinase K-Resistant α-Synuclein |
| Cortex | 1 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |
| 5 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified | |
| Hippocampus | 1 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |
| 5 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified | |
| Striatum | 1 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |
| 5 mg/kg this compound | Statistically significant (p < 0.0001) | Not specified |
Neuroinflammation and Neuroprotection
Treatment with this compound also demonstrated anti-inflammatory and neuroprotective effects in the Line 61 mouse model.
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in Line 61 Mice
| Marker | Brain Region | Treatment Group | Outcome |
| GFAP (Astrogliosis) | Neocortex | 1 and 5 mg/kg this compound | Statistically significant decrease (p < 0.0001) |
| Hippocampus | 1 and 5 mg/kg this compound | Statistically significant decrease (p < 0.0001) | |
| Dopamine Transporter (DAT) | Dorsal Striatum | 1 and 5 mg/kg this compound | Normalized levels |
Motor Function
Improvements in motor coordination and balance were observed in Line 61 mice treated with this compound.
Table 3: Effect of this compound on Motor Function in Line 61 Mice
| Test | Treatment Group | Outcome |
| Round Beam Test | 1 mg/kg this compound | Attenuated gait deficits (p < 0.01) |
Pharmacokinetics
Pharmacokinetic studies in wild-type mice have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.
Table 4: Pharmacokinetic Parameters of this compound in Wild-type Mice
| Parameter | 1 mg/kg (intraperitoneal) | 5 mg/kg (intraperitoneal) |
| Plasma | ||
| Cmax | Not specified | Not specified |
| Tmax | Not specified | Not specified |
| AUC | Not specified | Not specified |
| Brain | ||
| Cmax | Not specified | Not specified |
| Tmax | Not specified | Not specified |
| AUC | Not specified | Not specified |
| Brain/Plasma Ratio | Parallel and dose-proportional exposures | Parallel and dose-proportional exposures |
Experimental Protocols
In Vivo Efficacy Study in Line 61 Transgenic Mice
Objective: To evaluate the effect of this compound on α-synuclein pathology, neuroinflammation, and motor function in a transgenic mouse model of Parkinson's disease.
Animals: Male and female Line 61 transgenic mice overexpressing human wild-type α-synuclein and wild-type littermate controls.
Treatment: Mice were administered daily intraperitoneal injections of this compound (1 mg/kg or 5 mg/kg) or vehicle for three months.
Motor Function Assessment: The round beam test was used to assess gait and balance. Mice were trained to traverse a narrow wooden beam, and the time to cross and the number of foot slips were recorded.
Immunohistochemistry: Following the treatment period, mice were euthanized, and brain tissue was collected and processed for immunohistochemical analysis. Sections were stained with antibodies against total α-synuclein, proteinase K-resistant α-synuclein, glial fibrillary acidic protein (GFAP), and dopamine transporter (DAT).
Image Analysis: Stained sections were imaged, and the immunoreactivity for each marker was quantified using image analysis software to determine the extent of pathology and the effects of treatment.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue of mice.
Animals: Wild-type mice.
Dosing: A single intraperitoneal dose of this compound (1 mg/kg or 5 mg/kg) was administered.
Sample Collection: Blood and brain tissue samples were collected at various time points post-dosing.
Sample Preparation: Plasma was separated from blood by centrifugation. Brain tissue was homogenized. Proteins were precipitated from plasma and brain homogenates using a suitable organic solvent.
LC-MS/MS Analysis: The concentrations of this compound in the prepared samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: The resulting concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both plasma and brain.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a disease-modifying therapy for Parkinson's disease. The compound effectively reduces α-synuclein pathology, mitigates neuroinflammation, protects dopaminergic neurons, and improves motor function in a relevant animal model. Its favorable pharmacokinetic profile, including brain penetrance, further supports its therapeutic potential. While these preclinical findings are promising, further investigation, including ongoing clinical trials, is necessary to establish the safety and efficacy of this compound in humans.
References
- 1. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Minzasolmin: A Technical Guide to its Neuroprotective Role in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Minzasolmin (also known as UCB0599) is an investigational small molecule that has been evaluated for its potential as a disease-modifying therapy for Parkinson's disease. The primary neuroprotective strategy of this compound is centered on its ability to inhibit the misfolding and aggregation of alpha-synuclein (α-synuclein), a key pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, including its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action
This compound is designed to interfere with the initial steps of α-synuclein aggregation.[1][3] High-resolution structural studies suggest that the compound interacts with membrane-bound oligomeric forms of α-synuclein.[1] This interaction is believed to increase the flexibility of the α-synuclein protein, impairing its ability to embed into cellular membranes and form toxic pore-like structures. By preventing the formation of these pathogenic oligomers, this compound promotes the release of α-synuclein monomers in their soluble, non-toxic form. This targeted action on the membrane-bound state of α-synuclein is a key aspect of its proposed neuroprotective effect.
dot
Figure 1: Proposed mechanism of action of this compound.
Preclinical Studies
The neuroprotective effects of this compound were evaluated in the Thy1-aSyn (Line 61) transgenic mouse model of Parkinson's disease, which overexpresses human wild-type α-synuclein and recapitulates key features of the disease.
Experimental Protocols
Animal Model:
-
Model: Thy1-aSyn (Line 61) transgenic mice. These mice overexpress human wild-type α-synuclein, leading to progressive accumulation of α-synuclein pathology, neuroinflammation, and motor deficits.
-
Age at Treatment Initiation: 3 months.
-
Control Group: Non-transgenic littermates.
Drug Administration:
-
Compound: this compound (UCB0599).
-
Dosage: 1 mg/kg and 5 mg/kg.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency and Duration: Daily injections from Monday to Friday for a total of 3 months.
Behavioral Assessment (Round Beam Test):
-
Mice were trained to traverse a narrow, round beam.
-
Performance was scored based on a composite score that included measures of gait and balance.
-
Testing was conducted at the end of the 3-month treatment period.
Immunohistochemistry for α-Synuclein Pathology and Neuroinflammation:
-
At the end of the study, mice were euthanized, and brain tissue was collected.
-
Brain sections were stained with antibodies against total and proteinase K-resistant α-synuclein to quantify pathological aggregates.
-
Sections were also stained for Glial Fibrillary Acidic Protein (GFAP) as a marker of astrogliosis and neuroinflammation.
-
Staining intensity was quantified using densitometry.
Dopamine Transporter (DAT) Imaging:
-
Striatal DAT levels were measured to assess the integrity of dopaminergic neurons.
-
This was performed using autoradiography with a radioligand specific for DAT.
dot
Figure 2: Workflow of preclinical evaluation of this compound.
Quantitative Data
| Parameter | Vehicle Control (Thy1-aSyn) | This compound (1 mg/kg) | This compound (5 mg/kg) | Non-Transgenic Control | p-value |
| Round Beam Composite Score | Deficits Observed | Attenuated Deficits | - | Normal Performance | < 0.01 (1mg/kg vs. vehicle) |
| Total α-Synuclein (Cortex) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| Total α-Synuclein (Hippocampus) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| Total α-Synuclein (Striatum) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| Proteinase K-Resistant α-Synuclein (Cortex) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| Proteinase K-Resistant α-Synuclein (Hippocampus) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| Proteinase K-Resistant α-Synuclein (Striatum) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| GFAP Immunoreactivity (Neocortex) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| GFAP Immunoreactivity (Hippocampus) | Increased | Statistically Significant Reduction | Statistically Significant Reduction | Baseline | < 0.0001 |
| Striatal DAT Levels | Reduced | Normalized | Normalized | Baseline | - |
Data synthesized from Price et al., 2023.
| Pharmacokinetic Parameter | 1 mg/kg (IP) in Wild-Type Mice | 5 mg/kg (IP) in Wild-Type Mice |
| Brain Cmax | 179 nM | 686 nM |
| Brain AUC0-6h | 220 hnM | 926 hnM |
| Brain Tmax | 0.5 h | 0.5 h |
| Brain Half-life | 0.56 h | 0.60 h |
| Brain/Plasma Ratio | ~0.3 | ~0.3 |
Data from Steiner M.A., 2024, citing Price et al., 2023.
Clinical Trials
This compound has been evaluated in Phase I and Phase II clinical trials.
Phase Ib Study (UP0077)
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 31 individuals with mild to moderate Parkinson's disease (Hoehn-Yahr stage 1-3).
-
Treatment Arms:
-
This compound 90 mg twice daily (n=7)
-
This compound 180 mg twice daily (n=14)
-
Placebo twice daily (n=10)
-
-
Duration: 28 days.
-
Primary Objective: To assess the safety and tolerability of multiple doses of this compound.
Quantitative Data:
| Adverse Events (AEs) | This compound (n=21) | Placebo (n=10) |
| Participants with any AE | 81.0% (n=17) | 70.0% (n=7) |
| Most Frequent AEs | Headache (33.3%), Post-lumbar puncture syndrome (9.5%), Decreased glomerular filtration rate (9.5%), Hypotension (9.5%) | Headache (20.0%), Decreased glomerular filtration rate (20.0%), Syncope (20.0%) |
| Serious AEs | 2 (Chronic kidney failure, Non-cardiac chest pain) | 1 (Syncope) |
| Treatment-Related AEs | 43% | 30% |
| Discontinuations due to AEs | 1 | 1 |
Data from Smit J.W. et al., 2022 and Neurology.org, 2021.
Phase IIa Study (ORCHESTRA)
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 496 individuals with early-stage Parkinson's disease.
-
Treatment Arms:
-
This compound 180 mg/day
-
This compound 360 mg/day
-
Placebo
-
-
Duration: 18 months.
-
Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I-III sum score.
-
Secondary Endpoints: Included changes in individual MDS-UPDRS parts, time to disease worsening, and safety.
Results: The ORCHESTRA study, completed in September 2024, did not meet its primary or secondary clinical endpoints. There was no significant difference in the progression of Parkinson's disease symptoms, as measured by the MDS-UPDRS, between the this compound and placebo groups.
Safety: The incidence of treatment-emergent adverse events was comparable across all treatment groups. No new safety concerns were identified. However, hypersensitivity reactions were reported more frequently in the drug arms (8.5%) compared to placebo (1.2%), and there was a higher incidence of elevated liver enzymes in participants receiving this compound.
dot
References
In Vivo Efficacy of (S)-Minzasolmin: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease (PD) and other synucleinopathies.[1][2][3] This technical guide provides an in-depth summary of the preclinical in vivo efficacy of this compound in animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The data presented herein supported the clinical development of this compound.[1][4]
Introduction
The aggregation of alpha-synuclein is a central pathological hallmark of Parkinson's disease, leading to the formation of toxic oligomers and fibrils, neuroinflammation, and progressive neurodegeneration. This compound is an orally bioavailable and brain-penetrant compound designed to target the early stages of ASYN misfolding. Preclinical studies in transgenic mouse models of Parkinson's disease have demonstrated the potential of this compound to reduce ASYN pathology, mitigate neuroinflammation, and improve motor function. This document collates the key findings from these pivotal in vivo studies.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been primarily evaluated in the Line 61 transgenic mouse model, which overexpresses human alpha-synuclein and recapitulates key features of Parkinson's disease pathology.
Effects on Alpha-Synuclein Pathology
Three-month administration of this compound led to a significant reduction in proteinase K-resistant ASYN pathology in various brain regions of Line 61 transgenic mice.
| Brain Region | Treatment Group (vs. Vehicle) | Reduction in ASYN Pathology | Statistical Significance |
| Cortex | 1 mg/kg this compound | Statistically significant reduction | P < 0.0001 |
| Cortex | 5 mg/kg this compound | Statistically significant reduction | P < 0.0001 |
| Hippocampus | 1 mg/kg this compound | Statistically significant reduction | P < 0.0001 |
| Hippocampus | 5 mg/kg this compound | Statistically significant reduction | P < 0.0001 |
| Striatum | 1 mg/kg this compound | Statistically significant reduction | P < 0.0001 |
| Striatum | 5 mg/kg this compound | Statistically significant reduction | P < 0.0001 |
Effects on Neuroinflammation
This compound administration normalized markers of astrocyte activation, such as Glial Fibrillary Acidic Protein (GFAP) immunolabeling, in the brains of Line 61 transgenic mice.
| Brain Region | Treatment Group (vs. Vehicle) | Reduction in GFAP Immunolabeling | Statistical Significance |
| Neocortex | 1 mg/kg this compound | Statistically significant decrease | P < 0.0001 |
| Neocortex | 5 mg/kg this compound | Statistically significant decrease | P < 0.0001 |
| Hippocampus (CA1/2) | 1 mg/kg this compound | Statistically significant decrease | P < 0.0001 |
| Hippocampus (CA1/2) | 5 mg/kg this compound | Statistically significant decrease | P < 0.0001 |
Effects on Motor Function
Treatment with this compound demonstrated an attenuation of gait deficits in Line 61 transgenic mice, as measured by round beam performance.
| Treatment Group | Outcome | Statistical Significance (vs. Vehicle) |
| 1 mg/kg this compound | Attenuated gait deficits | P < 0.01 |
| 5 mg/kg this compound | Trend towards improvement | Not statistically significant |
Experimental Protocols
Animal Model
-
Model: Line 61 transgenic mice. These mice are engineered to express high levels of human alpha-synuclein.
-
Rationale: This model exhibits key pathological features of Parkinson's disease, including alpha-synuclein aggregation, neuroinflammation, and motor deficits, making it suitable for evaluating disease-modifying therapies.
Dosing Regimen
-
Compound: this compound (UCB0599)
-
Doses: 1 mg/kg and 5 mg/kg
-
Administration Route: Intraperitoneal (IP) injection
-
Frequency: Once daily, Monday to Friday
-
Duration: 3 months
Endpoint Measurements
-
Alpha-Synuclein Pathology: Assessed by immunolabeling for proteinase K-resistant ASYN in the cortex, hippocampus, and striatum.
-
Neuroinflammation: Measured by GFAP immunolabeling in the neocortex and hippocampus as a marker of astrocyte activation.
-
Motor Function: Evaluated using the round beam test to assess gait and balance.
-
Pharmacokinetics: Plasma and brain concentrations of this compound were measured to confirm brain penetration and dose-proportional exposure.
Visualizations
Signaling Pathway of this compound
References
Methodological & Application
Application Notes and Protocols for (S)-Minzasolmin in Cell Culture Models of Alpha-Synuclein Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1][2][3] The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[2] this compound acts at an early stage in the aggregation cascade, specifically targeting the membrane-bound oligomeric state of α-synuclein.[4] By interacting with these oligomers, it prevents the formation of larger, toxic aggregates and may facilitate their reversion to monomeric form.
These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in a cellular model of α-synuclein aggregation. The human neuroblastoma cell line, SH-SY5Y, is utilized as a well-established in vitro model for these studies. The protocols outlined below describe methods to induce α-synuclein aggregation, treat cells with this compound, and quantify the extent of aggregation and resulting cytotoxicity.
Data Presentation
The following table represents hypothetical data from a dose-response experiment evaluating the effect of this compound on α-synuclein aggregation and cell viability in SH-SY5Y cells. This data is for illustrative purposes to demonstrate the expected outcome of the described protocols.
| This compound Conc. (nM) | α-Synuclein Aggregation (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 52 | 95 |
| 50 | 25 | 92 |
| 100 | 15 | 90 |
| 500 | 12 | 85 |
Table 1: Representative Dose-Response Data for this compound. Hypothetical data illustrating the inhibitory effect of this compound on induced α-synuclein aggregation and its corresponding effect on cell viability in SH-SY5Y cells.
Mandatory Visualization
Caption: Mechanism of this compound in inhibiting α-synuclein aggregation.
Caption: Experimental workflow for evaluating this compound in a cell model.
Experimental Protocols
General Cell Culture of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA
-
Culture flasks/plates
Protocol:
-
Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the growth medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at a desired density (e.g., 1:3 to 1:6 split ratio).
-
Change the medium every 2-3 days.
Induction of Alpha-Synuclein Aggregation with Pre-Formed Fibrils (PFFs)
This protocol describes the induction of endogenous α-synuclein aggregation by seeding with exogenous PFFs.
Materials:
-
SH-SY5Y cells cultured in 96-well plates
-
Recombinant human α-synuclein pre-formed fibrils (PFFs)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® reagent
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare the PFF seeding solution. For each well, dilute a final concentration of 2.5 µM (monomer equivalent) of sonicated α-synuclein PFFs and a lipid-based transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Aspirate the growth medium from the cells and replace it with the PFF seeding solution.
-
Incubate the cells with the PFFs for 4 hours at 37°C.
-
After incubation, carefully aspirate the PFF-containing medium and wash the cells three times with PBS to remove extracellular fibrils.
-
Add fresh growth medium to the cells.
Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Growth medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in growth medium to achieve the desired final concentrations (e.g., 1 nM to 500 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Immediately after removing the PFFs and washing the cells (as described in Protocol 2), add the growth medium containing the different concentrations of this compound or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate the cells for 24-48 hours at 37°C.
Quantification of Alpha-Synuclein Aggregation by Immunocytochemistry
This protocol allows for the visualization and quantification of intracellular α-synuclein aggregates.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-phospho-α-synuclein (Ser129) antibody or an aggregate-specific α-synuclein antibody.
-
Secondary antibody: Fluorescently-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and acquire images using a fluorescence microscope.
-
Quantify the area or intensity of α-synuclein aggregate staining per cell using image analysis software.
Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
References
Application Notes and Protocols for In Vivo Administration of (S)-Minzasolmin (UCB0599)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Minzasolmin, also known as UCB0599, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1][2] Developed as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies, its mechanism centers on preventing the formation of toxic α-synuclein oligomers.[3] Preclinical studies in transgenic mouse models of Parkinson's disease demonstrated that this compound could reduce α-synuclein pathology, mitigate neuroinflammation, and improve motor deficits.[1][4]
These application notes provide a comprehensive overview of the in vivo administration of this compound based on published preclinical data. It is important to note that the clinical development of minzasolmin was discontinued in December 2024 after a Phase II study did not meet its primary endpoints, a crucial context for future research endeavors.
Mechanism of Action
This compound targets the initial stages of α-synuclein pathology. The aggregation cascade of α-synuclein is a central element in Parkinson's disease pathogenesis. This process involves the misfolding of monomeric α-synuclein, which then self-assembles into soluble oligomers. These oligomers are considered the primary neurotoxic species and can associate with cell membranes, disrupting cellular homeostasis and propagating pathology.
This compound is believed to intervene by interacting with and displacing membrane-bound α-synuclein oligomers. This action promotes the dissociation of these toxic oligomers back into their soluble, monomeric form, thereby preventing the formation of larger, insoluble fibrils and reducing neurotoxicity.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Wild-Type C57BL/6 Mice
Data from single intraperitoneal (i.p.) administration.
| Dose (i.p.) | Parameter | Plasma | Brain |
| 1 mg/kg | Cmax (ng/mL or ng/g) | 413 ± 65 | 100 ± 15 |
| Tmax (h) | 0.5 | 0.5 | |
| AUC0-6h (hng/mL or hng/g) | 525 ± 73 | 123 ± 15 | |
| 5 mg/kg | Cmax (ng/mL or ng/g) | 1853 ± 276 | 384 ± 26 |
| Tmax (h) | 0.5 | 0.5 | |
| AUC0-6h (hng/mL or hng/g) | 2673 ± 453 | 518 ± 37 |
Data extracted from Price et al., 2023.
Table 2: Efficacy of this compound in Line 61 α-Synuclein Transgenic Mice
Results after 3 months of i.p. administration (once daily, 5 days/week).
| Endpoint | Brain Region | Vehicle Control | 1 mg/kg this compound | 5 mg/kg this compound |
| Total α-Synuclein Pathology (% Change vs. Vehicle) | Cortex | 100% | Significant Reduction | Significant Reduction (p<0.0001) |
| Hippocampus | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |
| Striatum | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |
| PK-Resistant α-Synuclein (% Change vs. Vehicle) | Cortex | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) |
| Hippocampus | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |
| Striatum | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |
| Neuroinflammation (GFAP) (% Change vs. Vehicle) | Neocortex | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) |
| Hippocampus | 100% | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) | |
| Motor Function (Round Beam) | Composite Score | Deficit Observed | Significant Improvement (p<0.01) | Trend toward Improvement |
Data extracted from Price et al., 2023. "Significant Reduction" indicates a statistically significant decrease compared to the vehicle-treated transgenic group.
Experimental Protocols
Protocol 1: Long-Term Intraperitoneal Administration in a Transgenic Mouse Model
This protocol is based on the 3-month efficacy study conducted in the Line 61 transgenic mouse model of Parkinson's disease.
Objective: To assess the efficacy of this compound in reducing α-synuclein pathology and related deficits.
Materials:
-
This compound (UCB0599) powder
-
Vehicle for solubilization (Note: The specific vehicle was not disclosed in the primary literature. A common approach for poorly soluble compounds for i.p. injection is a formulation of DMSO (e.g., <10%) and a co-solvent like PEG400 or Solutol HS 15, diluted in saline or PBS. Extensive formulation and tolerability testing is required.)
-
Line 61 (Thy1-aSyn) transgenic mice
-
Non-transgenic littermates (as controls)
-
Standard animal housing and husbandry equipment
-
Sterile syringes (1 mL) and needles (e.g., 27G)
-
Analytical balance and appropriate labware for formulation
Procedure:
-
Animal Acclimatization: House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week before the start of the experiment.
-
Formulation Preparation (Requires Optimization): a. On each day of dosing, prepare a fresh solution of this compound. b. Weigh the required amount of this compound powder for the target doses (1 mg/kg and 5 mg/kg). c. Vehicle Formulation (Example): First, dissolve this compound in a small volume of DMSO. Then, add a co-solvent such as PEG400 and vortex thoroughly. Finally, add saline to the final volume. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity. d. Prepare a vehicle-only solution with the same percentages of solvents for the control group.
-
Dosing Regimen: a. Administer the prepared solutions via intraperitoneal (i.p.) injection. b. The dosing volume should be consistent across all groups (e.g., 10 mL/kg body weight). c. Dose animals once daily, five days a week (Monday to Friday), for a total of 3 months. d. Divide animals into the following groups:
- Group 1: Non-transgenic mice receiving vehicle.
- Group 2: Line 61 transgenic mice receiving vehicle.
- Group 3: Line 61 transgenic mice receiving 1 mg/kg this compound.
- Group 4: Line 61 transgenic mice receiving 5 mg/kg this compound.
-
Monitoring: Monitor animals daily for any adverse reactions, changes in body weight, and general health.
Protocol 2: Pharmacokinetic Study in Wild-Type Mice
This protocol is based on the pharmacokinetic evaluations that preceded the long-term efficacy studies.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound in plasma and brain.
Materials:
-
This compound (UCB0599) powder
-
Vehicle for solubilization (as determined in Protocol 1)
-
Wild-type C57BL/6 mice
-
Equipment for blood collection (e.g., EDTA-coated tubes) and brain tissue harvesting
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week. Fast animals overnight before dosing, with water available ad libitum.
-
Formulation and Dosing: a. Prepare fresh formulations of this compound at 1 mg/kg and 5 mg/kg as described previously. b. Administer a single dose via intraperitoneal (i.p.) injection.
-
Sample Collection: a. Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). b. At each time point, a cohort of animals (n=3-4 per time point) should be euthanized for terminal blood and whole brain collection. c. Process blood to collect plasma (centrifugation at 4°C). d. Flash-freeze brain and plasma samples and store at -80°C until analysis.
-
Bioanalysis: a. Homogenize brain tissue. b. Extract this compound from plasma and brain homogenates. c. Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both plasma and brain using appropriate software (e.g., Phoenix WinNonlin).
Conclusion
The protocols and data summarized provide a foundational guide for the in vivo administration of this compound in preclinical research settings. The compound demonstrated target engagement and efficacy in reducing key pathological markers in a relevant transgenic mouse model. However, the lack of translation to clinical benefit, leading to its discontinuation, underscores the complexities of developing disease-modifying therapies for Parkinson's disease. Researchers utilizing this compound should consider these outcomes in their experimental design and interpretation of results. A critical first step for any new in vivo study will be the development and validation of a suitable and well-tolerated vehicle for administration.
References
- 1. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Analytical Methods for the Detection of (S)-Minzasolmin (UCB2713)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Minzasolmin (UCB0599) is an orally administered small molecule inhibitor of alpha-synuclein (ASYN) misfolding, which has been investigated as a potential disease-modifying therapy for Parkinson's disease.[1] Minzasolmin is the (R)-enantiomer of a racemic mixture, with its corresponding (S)-enantiomer being UCB2713.[2] The development and validation of sensitive and specific analytical methods for the quantitative analysis of (S)-Minzasolmin in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides detailed protocols for the analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in biological samples and a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation.
Mechanism of Action: Inhibition of Alpha-Synuclein Misfolding
Minzasolmin acts on the early stages of the alpha-synuclein aggregation cascade.[3] It is believed to interact with membrane-bound alpha-synuclein, preventing its misfolding and subsequent aggregation into toxic oligomers and fibrils, which are hallmarks of Parkinson's disease.[1][3] The following diagram illustrates the proposed mechanism of action.
Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS
This protocol describes a representative method for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry.
Experimental Workflow
Sample Preparation Protocol
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound) to each plasma sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Suggested Conditions |
| LC System | High-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound. |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation Parameters (Representative)
The following table summarizes the typical validation parameters for a bioanalytical LC-MS/MS method. Specific values for this compound are not publicly available and would need to be determined experimentally.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically < 15% CV) |
| Stability | Stable under expected storage and processing conditions |
Chiral Separation of (R)-Minzasolmin and this compound by HPLC
This protocol outlines a general approach for the chiral separation of Minzasolmin enantiomers using HPLC with a chiral stationary phase (CSP). The selection of the optimal CSP and mobile phase is empirical and requires screening of different conditions.
Experimental Workflow
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh and dissolve the racemic mixture of Minzasolmin in a suitable solvent (compatible with the mobile phase) to a known concentration.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chiral HPLC Instrumentation and Conditions
| Parameter | Suggested Conditions |
| HPLC System | Standard HPLC system with UV detector |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® series) or Pirkle-type CSP. Screening of multiple CSPs is recommended. |
| Column Dimensions | e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Normal Phase: Hexane/Isopropanol/Ethanol with an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds). The ratio will need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (to be determined by UV scan of the analyte). |
Data Analysis
The enantiomeric purity can be calculated from the peak areas of the two enantiomers in the chromatogram.
Disclaimer: The protocols provided are representative and intended for guidance. Method development and validation are required for specific applications.
References
- 1. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Minzasolmin (UCB0599) in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Minzasolmin, also known as Minzasolmin and UCB0599, is a small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1][2] The aggregation of α-synuclein is a central pathological hallmark of several neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[2][3][4] Minzasolmin was developed as a potential disease-modifying therapy for Parkinson's disease by targeting the initial stages of α-synuclein pathology.
This document provides a summary of the preclinical data and methodologies for utilizing this compound in neurodegenerative disease models, primarily focusing on the findings in a transgenic mouse model of Parkinson's disease.
Important Clinical Development Update
It is crucial to note that the clinical development of Minzasolmin for Parkinson's disease has been discontinued. The Phase II ORCHESTRA study, a proof-of-concept trial in patients with early-stage Parkinson's disease, did not meet its primary or secondary clinical endpoints. While the drug was found to be safe and well-tolerated, it did not demonstrate a clinical benefit in slowing disease progression as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS). These findings are important for researchers to consider when evaluating the translational potential of this compound.
Mechanism of Action
Minzasolmin is an orally bioavailable and brain-penetrant small molecule that targets the misfolding of α-synuclein. Preclinical studies suggest that it acts at an early stage in the aggregation cascade by displacing membrane-bound oligomeric α-synuclein, allowing it to return to its monomeric form and thereby preventing the formation of toxic aggregates. A high-resolution structural study has suggested that Minzasolmin interacts with membrane-bound α-synuclein, increasing its flexibility and hindering its embedding into the membrane, which interferes with fibril growth and toxic pore formation.
Figure 1: Proposed mechanism of action of this compound.
Preclinical Data in a Parkinson's Disease Mouse Model
Minzasolmin was evaluated in the Line 61 transgenic mouse model, which overexpresses human wild-type α-synuclein and develops progressive α-synuclein pathology, motor deficits, and other PD-relevant phenotypes.
Quantitative Summary of Preclinical Findings
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| α-Synuclein Pathology | Line 61 Transgenic Mice | 3-month administration | 1 and 5 mg/kg, i.p. | Statistically significant reductions in total α-synuclein levels in the cortex, hippocampus, and striatum (p < 0.0001 for all regions and doses). | |
| Motor Function | Line 61 Transgenic Mice | 3-month administration | 1 mg/kg, i.p. | Attenuation of gait deficits as measured by an increase in round beam performance composite scores. | |
| Neuroinflammation | Line 61 Transgenic Mice | 3-month administration | 1 and 5 mg/kg, i.p. | Reductions in markers of CNS inflammation (e.g., GFAP levels, a marker of astrocyte activation). | |
| Dopaminergic Integrity | Line 61 Transgenic Mice | 3-month administration | 1 and 5 mg/kg, i.p. | Normalized striatal dopamine transporter (DAT) levels. | |
| Pharmacokinetics | Wildtype Mice | Single dose | 1 and 5 mg/kg, i.p. | Parallel and dose-proportional exposures in brain and plasma. |
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound. These should be adapted and optimized for specific laboratory conditions.
In Vivo Efficacy Study in a Transgenic Mouse Model of Parkinson's Disease
Figure 2: Experimental workflow for in vivo efficacy studies.
a. Animal Model:
-
Line 61 transgenic mice expressing human wild-type α-synuclein under the control of the Thy1 promoter.
-
Age-matched non-transgenic littermates should be used as controls.
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
b. Treatment Administration:
-
This compound can be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 1 and 5 mg/kg) for a specified duration (e.g., 3 months).
c. Behavioral Assessment (Round Beam Test):
-
To assess motor coordination and balance, mice are trained to traverse a narrow, elevated beam.
-
Parameters such as the time to cross and the number of foot slips are recorded.
-
A composite score can be calculated to represent overall performance.
d. Immunohistochemistry:
-
Following the treatment period, animals are euthanized, and brains are collected.
-
Brains are fixed (e.g., in 4% paraformaldehyde), sectioned, and processed for immunohistochemical staining.
-
Primary antibodies targeting total α-synuclein, proteinase K-resistant α-synuclein, GFAP (for astrocytes), and DAT are used.
-
Appropriate secondary antibodies and visualization reagents are then applied.
-
Stained sections are imaged, and the immunoreactivity is quantified using image analysis software.
Pharmacokinetic Study
a. Animal Model:
-
Wild-type mice (e.g., C57BL/6) are typically used for initial pharmacokinetic studies.
b. Drug Administration and Sample Collection:
-
Administer a single dose of this compound via the desired route (e.g., i.p. or oral gavage).
-
At various time points post-administration, collect blood and brain tissue.
c. Sample Processing and Analysis:
-
Plasma is separated from whole blood by centrifugation.
-
Brain tissue is homogenized.
-
Drug concentrations in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated for both plasma and brain.
Conclusion
This compound is an α-synuclein misfolding inhibitor that demonstrated promising preclinical efficacy in a transgenic mouse model of Parkinson's disease by reducing α-synuclein pathology, neuroinflammation, and motor deficits. However, these preclinical findings did not translate into clinical benefit in the Phase II ORCHESTRA trial, leading to the discontinuation of its development for Parkinson's disease. The information and protocols provided herein are intended to serve as a resource for researchers interested in the preclinical investigation of α-synuclein-targeting compounds, with the important caveat of the clinical trial outcome for this compound.
References
Application Notes and Protocols for (S)-Minzasolmin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Minzasolmin, also known as UCB0599, is a small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1] As the purified R enantiomer of the racemic mixture NPT-200-11, it has been investigated for its potential as a disease-modifying therapy for synucleinopathies, particularly Parkinson's disease.[1] These application notes provide a summary of its mechanism of action, key preclinical findings, and protocols for its use in neuroscience research.
Mechanism of Action
This compound is a brain-penetrant small molecule that targets the early stages of the α-synuclein aggregation cascade.[2][3] High-resolution structural studies suggest that this compound interacts with membrane-bound oligomeric forms of α-synuclein.[1] This interaction is believed to increase the flexibility of the α-synuclein protein, impairing its embedding into the membrane. By doing so, this compound interferes with the growth of toxic fibrils and the formation of pores, promoting the release of α-synuclein monomers in their soluble, non-pathological form. Biophysical evaluations have indicated that it functions by displacing membrane-bound oligomeric α-synuclein, allowing it to revert to a monomeric state.
Quantitative Data
While specific IC50, EC50, and Ki values for this compound are not publicly available, pharmacokinetic data from preclinical studies in mice provide insights into its bioavailability and brain penetration.
| Parameter | 1 mg/kg (i.p. in wildtype mice) | 5 mg/kg (i.p. in wildtype mice) | Reference |
| Brain Cmax | 179 nM | 686 nM | |
| Plasma Cmax | 597 nM | 2287 nM | |
| Brain Tmax | 0.5 h | 0.5 h | |
| Plasma Tmax | 0.5 h | 0.5 h | |
| Brain AUC0-6h | 220 hnM | 926 hnM | |
| Plasma AUC0-6h | 734 hnM | 2987 hnM | |
| Brain Half-life | 0.56 h | 0.60 h | |
| Plasma Half-life | 0.77 h | 0.83 h |
| Parameter | Value | Reference |
| Human CSF to Unbound Plasma Concentration Ratio | ~0.75 | |
| In vitro Caco-2 Cell Permeability (Efflux Ratio) | ≤ 2 |
Signaling Pathway
The proposed mechanism of action of this compound involves the disruption of α-synuclein aggregation at the cell membrane. The following diagram illustrates this proposed pathway.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound. Note that specific parameters may need to be optimized for your experimental setup.
In Vitro Alpha-Synuclein Aggregation Assay (Generalized Protocol)
This protocol describes a method to assess the inhibitory effect of this compound on the aggregation of recombinant α-synuclein.
Materials:
-
Recombinant human α-synuclein protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
This compound stock solution (in DMSO)
Protocol:
-
Preparation of Monomeric α-Synuclein:
-
Resuspend lyophilized recombinant α-synuclein in PBS to a final concentration of 5-10 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove pre-existing aggregates.
-
Isolate monomeric α-synuclein using size-exclusion chromatography.
-
Determine the concentration of the monomeric protein solution.
-
-
Aggregation Assay:
-
Prepare a reaction mixture containing monomeric α-synuclein (e.g., 70 µM) and ThT (e.g., 10 µM) in PBS.
-
Aliquot the reaction mixture into the wells of a 96-well plate.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (if available).
-
Seal the plate and incubate at 37°C with continuous shaking in a plate reader.
-
Monitor ThT fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity versus time for each concentration of this compound.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
Calculate the percentage of inhibition of aggregation at a specific time point for each concentration of the compound.
-
In Vivo Efficacy Study in Line 61 Transgenic Mice (Representative Protocol)
This protocol is based on published preclinical studies of this compound in the Line 61 transgenic mouse model, which overexpresses human wild-type α-synuclein and recapitulates features of Parkinson's disease.
Animals:
-
Line 61 α-synuclein transgenic mice and non-transgenic littermates.
-
House animals under standard laboratory conditions.
Drug Administration:
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection.
-
Administer this compound or vehicle control to mice daily or on a specified schedule (e.g., Monday-Friday) for a defined period (e.g., 3 months). Doses of 1 and 5 mg/kg have been used in previous studies.
Behavioral Assessment:
-
Perform motor function tests such as the round beam test to assess gait and balance.
-
Conduct tests at baseline and at regular intervals throughout the study.
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify α-synuclein pathology (total and proteinase K-resistant) in brain regions such as the cortex, hippocampus, and striatum.
-
Analyze markers of neuroinflammation (e.g., GFAP for astrogliosis).
-
Measure striatal dopamine transporter (DAT) levels.
Data Analysis:
-
Compare behavioral performance between treatment groups and vehicle-treated transgenic and non-transgenic controls.
-
Quantify and compare the levels of α-synuclein pathology, neuroinflammation, and DAT between groups.
-
Correlate pathological findings with behavioral outcomes.
Application in Other Areas of Neuroscience
Tau Hyperphosphorylation
Currently, there is no publicly available information on the direct effects of this compound on tau protein phosphorylation or its potential application in the context of tauopathies such as Alzheimer's disease.
Neurotrophic Factors
Similarly, the scientific literature does not currently contain studies investigating the effects of this compound on the expression or signaling of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).
Conclusion
This compound is a promising research tool for investigating the role of α-synuclein aggregation in neurodegenerative diseases. While clinical trials for Parkinson's disease did not meet their primary endpoints, the preclinical data demonstrate its ability to reduce α-synuclein pathology and improve related deficits in animal models. The provided protocols offer a starting point for researchers to further explore the therapeutic potential and mechanisms of α-synuclein misfolding inhibitors in neuroscience. Further research is needed to explore its potential effects on other neuropathological pathways.
References
- 1. Minzasolmin | ALZFORUM [alzforum.org]
- 2. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Protein Misfolding with (S)-Minzasolmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Minzasolmin (also known as UCB0599) is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of alpha-synuclein (ASYN) misfolding.[1][2][3] As the purified R-enantiomer of the racemic mixture NPT200-11, this compound has emerged as a critical tool for investigating the mechanisms of protein aggregation in synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2] These application notes provide a comprehensive overview of the use of this compound in protein misfolding research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action
This compound targets the early stages of alpha-synuclein aggregation. Its primary mechanism involves interacting with membrane-bound oligomeric forms of ASYN. This interaction is thought to displace ASYN oligomers from the cell membrane, allowing them to revert to their monomeric form and thereby preventing their pathological aggregation into larger fibrils. This mode of action distinguishes this compound from general aggregation inhibitors and suggests a more targeted approach to preventing the formation of toxic oligomeric species. Biophysical studies using techniques such as solution NMR and chemical cross-linking mass spectrometry have been instrumental in elucidating this mechanism.
Figure 1: Proposed mechanism of action of this compound.
Quantitative Data from Preclinical Studies
This compound and its racemic form, NPT200-11, have been evaluated in the Line 61 transgenic mouse model, which overexpresses human wild-type alpha-synuclein and recapitulates key features of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Line 61 Transgenic Mice
| Parameter | Treatment Group (1 mg/kg) | Treatment Group (5 mg/kg) | Vehicle Control | P-value |
| Reduction in Total ASYN (Cortex) | Significant Reduction | Significant Reduction | - | < 0.05 |
| Reduction in Total ASYN (Hippocampus) | Significant Reduction | Significant Reduction | - | < 0.0001 |
| Reduction in Total ASYN (Striatum) | Significant Reduction | Significant Reduction | - | < 0.0001 |
| Reduction in Proteinase K-Resistant ASYN (Cortex, Hippocampus, Striatum) | Significant Reduction | Significant Reduction | - | < 0.0001 |
| Normalization of Striatal Dopamine Transporter (DAT) Levels | Significant Increase | Significant Increase | - | < 0.05 (1 mg/kg), < 0.0001 (5 mg/kg) |
| Reduction in Neuroinflammation (GFAP Immunostaining in Neocortex & Hippocampus) | Significant Reduction | Significant Reduction | - | < 0.0001 |
| Improvement in Gait (Round Beam Performance) | Attenuated Deficits | - | - | < 0.01 |
Table 2: Pharmacokinetic Properties of this compound in Wildtype Mice (Intraperitoneal Administration)
| Dose | Cmax (Plasma) | Tmax (Plasma) | Cmax (Brain) | Tmax (Brain) |
| 1 mg/kg | ~100 ng/mL | 0.25 - 0.5 h | ~30 ng/g | 0.5 h |
| 5 mg/kg | ~500 ng/mL | 0.25 - 0.5 h | ~150 ng/g | 0.5 h |
Experimental Protocols
The following protocols are adapted from methodologies used in the preclinical evaluation of this compound and related compounds.
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This assay is used to monitor the kinetics of alpha-synuclein fibril formation in the presence or absence of this compound.
Materials:
-
Recombinant human alpha-synuclein monomer
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Prepare a working solution of recombinant alpha-synuclein monomer in PBS.
-
In a 96-well plate, combine the alpha-synuclein solution, ThT solution (final concentration typically 10-25 µM), and varying concentrations of this compound or vehicle control.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time, slope, and maximum fluorescence can be used to quantify the effect of this compound on aggregation kinetics.
Figure 2: Workflow for the Thioflavin T aggregation assay.
In Vivo Efficacy Study in Line 61 Transgenic Mice
This protocol outlines a typical in vivo study to evaluate the therapeutic effects of this compound on alpha-synuclein pathology and related deficits.
Materials:
-
Line 61 transgenic mice and wild-type littermate controls
-
This compound
-
Vehicle solution (e.g., 40% Captisol in sterile water)
-
Standard laboratory animal housing and care facilities
-
Equipment for behavioral testing (e.g., round beam)
-
Reagents and equipment for tissue processing and immunohistochemistry
Procedure:
-
Drug Administration:
-
Dissolve this compound in the vehicle solution.
-
Administer this compound (e.g., 1 or 5 mg/kg) or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route once daily for a specified period (e.g., 90 days).
-
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct behavioral assessments to evaluate motor function.
-
For the round beam test, measure the number of foot slips and time to traverse the beam.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and post-fix in paraformaldehyde.
-
Process the brains for paraffin embedding and sectioning.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections using antibodies against total alpha-synuclein, proteinase K-resistant alpha-synuclein, dopamine transporter (DAT), and markers of neuroinflammation (e.g., GFAP).
-
Quantify the immunostaining intensity and the number of positive cells in relevant brain regions (e.g., cortex, hippocampus, striatum).
-
Figure 3: Experimental workflow for in vivo efficacy studies.
Biophysical Characterization of this compound-Alpha-Synuclein Interaction
Solution NMR Spectroscopy: Solution NMR can be employed to map the binding site of this compound on alpha-synuclein and to characterize the structural changes induced by the compound.
Chemical Cross-linking Mass Spectrometry (XL-MS): XL-MS can identify the amino acid residues in alpha-synuclein that are in close proximity to this compound, providing further evidence for the binding site and the compound's effect on protein conformation.
Conclusion
This compound is a valuable research tool for investigating the molecular mechanisms underlying alpha-synuclein misfolding and aggregation. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the early stages of protein misfolding in neurodegenerative diseases. While clinical trials with Minzasolmin have been discontinued, the preclinical findings and the compound itself remain highly relevant for academic and industrial research in the field of protein misfolding disorders.
References
Application Notes and Protocols for PET Imaging with [11C]minzasolmin for Brain Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minzasolmin (formerly UCB0599) is a small molecule inhibitor of alpha-synuclein (ASYN) misfolding, a key pathological process in Parkinson's disease and other synucleinopathies. Positron Emission Tomography (PET) imaging using [11C]minzasolmin allows for the in vivo quantification and understanding of the brain distribution of this therapeutic agent. These application notes provide a comprehensive overview of the use of [11C]minzasolmin for brain PET imaging, including its mechanism of action, quantitative data from human studies, and detailed experimental protocols.
Minzasolmin is an orally administered, brain-penetrant molecule that targets the early stages of ASYN aggregation.[1] It is believed to interact with membrane-bound oligomers of ASYN, preventing their conversion into pathological aggregates and promoting their disassembly back to monomeric forms. PET studies have demonstrated that minzasolmin readily crosses the blood-brain barrier and is distributed throughout the human brain.[2][3]
Quantitative Data Presentation
The following tables summarize the quantitative data on the brain distribution of [11C]minzasolmin from a Phase 1 study in healthy human volunteers.
Table 1: Mean Total Distribution Volume (VT) of [11C]minzasolmin in the Human Brain
| Brain Region | Mean VT (mL/cm³) |
| Whole Brain | 0.512 |
| Cortical Gray Matter | ~0.52 |
| Striatum | ~0.53 |
| Cerebellum | ~0.52 |
| White Matter | 0.491 |
Data presented are mean values from a study with four healthy volunteers. VT was estimated at equilibrium and showed no significant difference before and after administration of a 360 mg oral dose of non-radiolabeled minzasolmin.
Signaling Pathway and Mechanism of Action
Minzasolmin acts as an inhibitor of alpha-synuclein misfolding at the lipid membrane. The following diagram illustrates its proposed mechanism of action.
Experimental Protocols
Radiosynthesis of [11C]minzasolmin
This protocol describes the synthesis of [11C]minzasolmin via N-methylation of its desmethyl precursor using [11C]methyl iodide.
Materials:
-
Desmethyl precursor (N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(piperazin-1-yl)thiazole-5-carboxamide)
-
[11C]Methyl Iodide ([11C]CH3I)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH), 2M
-
HPLC purification system with a C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Ethanol for injection
-
Saline for injection
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 200 µL of anhydrous DMF in a reaction vessel.
-
[11C]Methyl Iodide Trapping: Bubble the gaseous [11C]CH3I, produced from a cyclotron, through the precursor solution at room temperature.
-
Reaction: After trapping the [11C]CH3I, add 5 µL of 2M NaOH to the reaction mixture. Heat the sealed vessel at 80-100°C for 5 minutes.
-
Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [11C]minzasolmin.
-
Formulation:
-
Dilute the collected HPLC fraction with 20 mL of sterile water.
-
Pass the diluted solution through a C18 SPE cartridge to trap the [11C]minzasolmin.
-
Wash the cartridge with 10 mL of sterile water.
-
Elute the [11C]minzasolmin from the cartridge with 1 mL of ethanol for injection.
-
Dilute the final product with sterile saline to a final ethanol concentration of less than 10%.
-
-
Quality Control: Perform standard quality control tests, including radiochemical purity, chemical purity, specific activity, and sterility testing.
Preclinical PET Imaging in Mice
This protocol outlines the procedure for conducting a [11C]minzasolmin PET scan in a mouse model.
Materials:
-
[11C]minzasolmin radiotracer
-
Male C57 black 6 mice
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Intravenous (IV) catheter
Procedure:
-
Animal Preparation:
-
Fast the mouse for 4-6 hours before the scan.
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place an IV catheter in the tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [11C]minzasolmin (typically 5-10 MBq) via the tail vein catheter.
-
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a dynamic PET scan for 60-90 minutes immediately following the injection.
-
Perform a CT scan for attenuation correction and anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on the brain images to extract time-activity curves (TACs).
-
Calculate standardized uptake values (SUV) or perform kinetic modeling to determine the distribution volume (VT).
-
-
Ex vivo Biodistribution (Optional):
-
At the end of the imaging session, euthanize the mouse.
-
Dissect the brain and other organs of interest.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Clinical PET Imaging in Humans
This protocol provides a general framework for a [11C]minzasolmin PET imaging study in human subjects. All procedures should be performed under the approval of an institutional review board (IRB) and a radioactive drug research committee (RDRC).
Procedure:
-
Participant Preparation:
-
Obtain written informed consent from the participant.
-
Ensure the participant has fasted for at least 4 hours.
-
Insert two intravenous (IV) catheters, one for radiotracer injection and one for blood sampling.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [11C]minzasolmin (up to 300 MBq) through the IV catheter.
-
-
PET/CT Imaging:
-
Position the participant in the PET/CT scanner.
-
Begin a dynamic PET scan of the brain for 90 minutes immediately following the injection.
-
Acquire a low-dose CT scan for attenuation correction.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of [11C]minzasolmin in plasma and its metabolites.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with a structural MRI of the participant's brain.
-
Define regions of interest (ROIs) on the MRI and transfer them to the PET images to obtain regional time-activity curves (TACs).
-
Perform kinetic modeling of the tissue and plasma TACs to estimate the total distribution volume (VT) in different brain regions.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a typical [11C]minzasolmin PET study and the logical relationships between the key components of this research.
References
Application Notes and Protocols for the Oral Formulation and Bioavailability of (S)-Minzasolmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Minzasolmin (also known as UCB0599) is an investigational, orally bioavailable, and brain-penetrant small molecule designed as an inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation.[1][2][3] The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies.[4][5] this compound has been the subject of clinical development as a potential disease-modifying therapy for Parkinson's disease. It has been formulated for oral administration as both granules in capsules and as a tablet.
These application notes provide a summary of the available data on the oral formulation and bioavailability of this compound, along with detailed protocols for key experiments relevant to its development.
Data Presentation
Preclinical Pharmacokinetics of this compound in Mice
Preclinical studies in C57/BL6 mice have demonstrated that this compound is rapidly absorbed and readily crosses the blood-brain barrier.
| Parameter | 1 mg/kg Dose | 5 mg/kg Dose | Reference |
| Administration Route | Intraperitoneal | Intraperitoneal | |
| Tmax (Plasma) | 0.25 - 0.5 h | 0.25 - 0.5 h | |
| Tmax (Brain) | 0.5 h | 0.5 h | |
| Brain/Plasma Exposure (AUC) Ratio | 0.32 | 0.26 |
Clinical Pharmacokinetics and Bioavailability of Oral Formulations
Clinical trials in healthy participants have evaluated the pharmacokinetics of different oral formulations of this compound, including a comparison between a tablet and granules in a capsule, as well as the effect of food on bioavailability.
A Phase 1 clinical trial (NCT06533475) was conducted to assess the relative bioavailability of a new tablet formulation against a reference 'granules in capsule' formulation and to evaluate the effect of food. The study concluded that neither the formulation type (tablet vs. granules in capsule) nor the presence of food had a meaningful impact on the amount of this compound absorbed into the bloodstream. While specific quantitative data from this study are not publicly available, the qualitative results are summarized below.
Table 2: Summary of Clinical Bioavailability Findings for this compound Oral Formulations
| Comparison | Outcome | Reference |
| Tablet vs. Granules in Capsule (Fasted) | No meaningful difference in bioavailability. | |
| Tablet (Fed vs. Fasted) | No meaningful effect of food on bioavailability. |
Across Phase 1 and 1b studies, this compound demonstrated rapid absorption with linear and predictable pharmacokinetics.
Experimental Protocols
In Vitro Dissolution Testing of this compound Oral Formulations
Objective: To assess the in vitro release characteristics of this compound from its solid oral dosage forms (tablets and granules in capsules) under standardized conditions. This test is crucial for quality control and to ensure batch-to-batch consistency.
Apparatus:
-
USP Apparatus 1 (Baskets) for capsules.
-
USP Apparatus 2 (Paddles) for tablets.
Dissolution Media:
-
Aqueous-based media covering a pH range of 1.2 to 6.8 to simulate the gastrointestinal tract.
-
Degassing of media is recommended to prevent interference from dissolved gases.
Protocol:
-
Apparatus Setup:
-
Assemble the dissolution apparatus as per USP <711> guidelines.
-
For capsules (Apparatus 1), place the dosage form within the basket assembly.
-
For tablets (Apparatus 2), allow the dosage form to sink to the bottom of the vessel. A wire helix may be used for floating capsules.
-
-
Media Preparation and Equilibration:
-
Prepare the selected dissolution medium (e.g., 900 mL of pH 1.2, 4.5, or 6.8 buffer).
-
Pour the medium into the dissolution vessels and allow it to equilibrate to 37 ± 0.5 °C.
-
-
Test Execution:
-
Lower the baskets or start the paddles at a specified rotation speed (e.g., 50 or 75 rpm).
-
Commence the dissolution test.
-
-
Sampling:
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples promptly.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound dissolved at each time point.
-
Generate a dissolution profile by plotting the percentage of drug released against time.
-
In Vivo Bioavailability Study of this compound Oral Formulations
Objective: To compare the rate and extent of absorption of this compound from a test formulation (e.g., tablet) relative to a reference formulation (e.g., granules in capsule) and to assess the effect of food on its bioavailability in healthy human participants.
Study Design:
-
An open-label, randomized, single-dose, two-treatment, two-period, two-sequence crossover design is recommended for the formulation comparison and the food-effect study.
Protocol:
-
Subject Recruitment:
-
Enroll a cohort of healthy adult volunteers who have provided informed consent.
-
Conduct a screening process to ensure subjects meet the inclusion and exclusion criteria.
-
-
Study Periods and Dosing:
-
Formulation Comparison (Fasted):
-
In Period 1, randomize subjects to receive a single oral dose of either the tablet or the granules in capsule formulation after an overnight fast.
-
After a washout period of adequate duration, subjects will receive the alternate formulation in Period 2.
-
-
Food Effect (Tablet Formulation):
-
In a separate crossover design, randomize subjects to receive a single oral dose of the tablet formulation under either fasted conditions or following a standardized high-fat meal.
-
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours post-dose).
-
-
Plasma Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for each subject and formulation/condition:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)
-
-
-
Statistical Analysis:
-
Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.
-
Determine the geometric mean ratios (test/reference) and their 90% confidence intervals to assess bioequivalence.
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alpha-Synuclein Aggregation Pathway in Parkinson's Disease: Current Status and Novel Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Minzasolmin: Application Notes and Protocols for Long-Term Administration (Preclinical and Clinical)
For research and informational purposes only. The clinical development of (S)-Minzasolmin (UCB0599) was discontinued in December 2024.
Introduction
This compound, also known as UCB0599, is an orally bioavailable small molecule designed as an inhibitor of alpha-synuclein (ASYN) misfolding and aggregation.[1][2][3] The aggregation of alpha-synuclein is a central pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[3][4] Minzasolmin was developed as a potential disease-modifying therapy for Parkinson's disease. Preclinical studies in mouse models of PD demonstrated that long-term administration of this compound could reduce alpha-synuclein pathology, decrease neuroinflammation, normalize dopamine transporter levels, and improve motor function.
These promising preclinical results led to its investigation in clinical trials to assess its long-term efficacy, safety, and tolerability in patients with Parkinson's disease. However, the Phase 2 ORCHESTRA study did not meet its primary or secondary clinical endpoints, leading to the termination of its development.
This document provides a summary of the long-term administration protocols for this compound based on available data from preclinical and clinical studies.
Mechanism of Action
This compound is an alpha-synuclein aggregation inhibitor. It is believed to interfere with the early stages of the pathological cascade by preventing the misfolding of alpha-synuclein. Biophysical studies suggest that minzasolmin specifically targets the membrane-bound oligomeric state of alpha-synuclein. This interaction is thought to prevent the formation of toxic oligomers and may facilitate the degradation of alpha-synuclein, potentially leading to a reduction in total alpha-synuclein levels.
Caption: Proposed mechanism of action of this compound.
Preclinical Long-Term Administration Protocol
A three-month administration study was conducted in the Line 61 transgenic mouse model of Parkinson's disease to evaluate the effects of this compound on alpha-synuclein pathology and related endpoints.
Experimental Protocol:
-
Animal Model: Line 61 transgenic mice, which overexpress human alpha-synuclein.
-
Drug Formulation: this compound prepared for intraperitoneal injection.
-
Dosing Regimen: Mice were administered this compound at doses of 1 mg/kg and 5 mg/kg via intraperitoneal injection. A vehicle control group was also included.
-
Treatment Duration: Daily administration for three months.
-
Outcome Measures:
-
Alpha-synuclein pathology (immunohistochemistry for proteinase K-resistant ASYN).
-
Markers of central nervous system inflammation.
-
Striatal dopamine transporter (DAT) labeling.
-
Gait and balance performance.
-
Summary of Preclinical Data:
| Parameter | Vehicle Control (Line 61 tg) | 1 mg/kg Minzasolmin (Line 61 tg) | 5 mg/kg Minzasolmin (Line 61 tg) | Non-transgenic Control |
| ASYN Pathology | High levels in cortex, hippocampus, and striatum | Statistically significant reduction | Statistically significant reduction | Not observed |
| Gait Deficits | Significant deficits observed | Attenuated deficits | Not specified | No deficits |
| CNS Inflammation | Elevated markers | Reduced markers | Reduced markers | Baseline levels |
| Striatal DAT Levels | Reduced levels | Normalized levels | Normalized levels | Normal levels |
Data synthesized from ResearchGate.
Clinical Long-Term Administration Protocol
The long-term administration of this compound in humans was investigated in the Phase 2 ORCHESTRA study and its extension, ORCHESTRA XT.
Experimental Protocol:
-
Study Population: Patients with early-stage Parkinson's disease.
-
Drug Formulation: this compound was administered orally as granules in capsules. A tablet formulation was also under development.
-
Dosing Regimen:
-
The ORCHESTRA study evaluated doses of 180 mg twice daily and 90 mg twice daily against a placebo.
-
In the ORCHESTRA XT extension study, participants continued on their assigned dose or, if previously on placebo, were switched to 180 mg twice daily.
-
-
Treatment Duration:
-
The ORCHESTRA study had a treatment period of 18 months.
-
The ORCHESTRA XT study was intended to continue for an additional 18 months but was terminated early.
-
-
Primary and Secondary Outcome Measures:
-
Efficacy:
-
Change in the Unified Parkinson's Disease Rating Scale (UPDRS) Parts I-III.
-
Dopamine transporter (DAT) imaging using Single Photon Emission Computed Tomography (DaT-SPECT) to measure changes in the brain over 18 months.
-
Time to disease worsening.
-
Change in the Montreal Cognitive Assessment.
-
Levodopa equivalent daily dose required by patients.
-
-
Safety and Tolerability:
-
Incidence of treatment-emergent adverse events (TEAEs).
-
Incidence of serious adverse events (SAEs).
-
Withdrawals due to adverse events.
-
-
Caption: Generalized workflow for the long-term clinical study of this compound.
Summary of Clinical Trial Data (ORCHESTRA Study):
| Parameter | Minzasolmin (90 mg & 180 mg BID) | Placebo |
| Primary Endpoint (UPDRS I-III) | Did not meet | Did not meet |
| Secondary Clinical Endpoints | Did not meet | Did not meet |
| DaT-SPECT Imaging | Some differences observed vs. placebo at 12 months | - |
| Safety Profile | Consistent with previous studies, no new safety concerns identified | - |
| Hypersensitivity Reactions | 8.5% incidence | 1.2% incidence |
| Elevated Liver Enzymes | 8 participants | 1 participant |
Data synthesized from UCB press release and ALZFORUM.
Conclusion
The long-term administration protocols for this compound were established through a series of preclinical and clinical studies. While the agent showed promise in preclinical models, it ultimately failed to demonstrate clinical efficacy in a large-scale Phase 2 trial, leading to the discontinuation of its development. The information presented here serves as a reference for researchers and scientists interested in the study of alpha-synuclein aggregation inhibitors and the methodologies employed in their long-term evaluation.
References
Troubleshooting & Optimization
(S)-Minzasolmin solubility and stability issues
Welcome to the Technical Support Center for (S)-Minzasolmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings. Given the limited publicly available data specifically for the (S)-enantiomer (also known as UCB2713), this guide leverages information from its better-studied counterparts, Minzasolmin (the R-enantiomer, UCB0599) and (Rac)-Minzasolmin (the racemic mixture, NPT200-11), as their physicochemical properties and biological activities are expected to be very similar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the S-enantiomer of Minzasolmin, a small molecule inhibitor of alpha-synuclein (α-Syn) misfolding and aggregation.[1] Its proposed mechanism of action involves selectively binding to misfolded intermediates of α-Syn, particularly membrane-bound oligomers. This interaction is thought to prevent the formation of larger, neurotoxic aggregates and may promote the dissociation of these oligomers back to their monomeric form.[1][2][3] While the primary target is α-Syn, downstream effects may include the reduction of neuroinflammation and the normalization of dopamine transporter levels.[3]
Q2: What are the recommended solvents for dissolving this compound?
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
Precipitation or phase separation can sometimes occur during the preparation of Minzasolmin solutions. Gentle heating and/or sonication can be used to aid dissolution. If precipitation persists, consider preparing a fresh solution and ensuring that each solvent is fully incorporated before adding the next.
Q4: How should I store this compound powder and stock solutions?
Based on data for related compounds, the following storage conditions are recommended to maintain stability:
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q5: Is there any information on the stability of this compound under different experimental conditions?
There is limited public information on the stability of this compound under various experimental conditions such as a range of pH values, temperatures, or light exposure. As a general precaution, it is advisable to protect solutions from light and extreme temperatures. For sensitive experiments, it is recommended to prepare fresh solutions.
Q6: Are there any known degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound or its related compounds from forced degradation studies.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
| Potential Cause | Troubleshooting Step |
| Incorrect solvent ratio or order of addition. | Prepare a fresh solution, carefully following the recommended solvent protocols. Ensure each component is fully dissolved before adding the next. |
| Compound has precipitated out of solution. | Gently warm the solution and/or sonicate to redissolve the compound. |
| The concentration is too high for the chosen solvent system. | Try a lower concentration or a different solvent formulation from the provided table. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions from powder, especially if the current stock is old or has undergone multiple freeze-thaw cycles. |
| Incomplete dissolution of the compound. | Visually inspect the solution for any particulate matter. If present, attempt to redissolve using gentle warming or sonication. |
| Adsorption to plasticware. | Consider using low-adhesion microcentrifuge tubes and pipette tips. |
Quantitative Data Summary
Table 1: Solubility of Minzasolmin Analogs
| Formulation | Achieved Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.87 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.87 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.87 mM) | Clear solution. |
Data is for Minzasolmin (UCB0599) and is expected to be a reliable proxy for this compound.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution | -80°C | Up to 1 year |
Based on data for Minzasolmin and (Rac)-Minzasolmin.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex and/or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or assay buffer.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).
-
Vortex briefly to mix.
-
Use the working solution immediately.
Visualizations
Caption: Proposed mechanism of this compound in inhibiting α-synuclein aggregation.
Caption: A general workflow for the preparation and use of this compound in experiments.
References
Technical Support Center: Enhancing the Experimental Half-Life of (S)-Minzasolmin
Welcome to the technical support center for researchers working with (S)-Minzasolmin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to the compound's half-life in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known pharmacokinetic profile?
A1: this compound (also known as UCB0599) is a small molecule inhibitor of α-synuclein misfolding, which has been investigated as a potential therapeutic for Parkinson's disease.[1][2] Pharmacokinetic data has shown a notable difference in its half-life between species. In mice, this compound has a very short half-life of approximately 0.6 hours.[2] In contrast, the half-life in humans is significantly longer, estimated to be around 11 to 13 hours. This disparity is a critical consideration for in vitro and in vivo experimental design.
Q2: Why is the half-life of this compound important in my experiments?
A2: The half-life of a compound dictates its stability and duration of action in an experimental system. A short half-life, as observed with this compound in preclinical models, means the compound is rapidly cleared or metabolized. This can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in underestimated biological effects or a lack of observable phenotype. Understanding and managing the experimental half-life is crucial for obtaining accurate and reproducible data.
Q3: What is the primary metabolic pathway for this compound?
A3: Evidence strongly suggests that this compound is metabolized by cytochrome P450 (CYP) enzymes. Specifically, co-administration with itraconazole, a potent inhibitor of CYP3A4, has been shown to double the plasma exposure of this compound. This indicates that CYP3A4 is a key enzyme involved in its metabolism. Therefore, in experimental systems containing active CYP enzymes, such as liver microsomes or certain cell lines, rapid metabolism of this compound can be expected.
Troubleshooting Guide: Improving this compound Half-Life in Experiments
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in cell-based assays. | Metabolism by endogenous CYP enzymes expressed in the cell line (e.g., HepG2). | 1. Use CYP Inhibitors: Co-incubate with a known inhibitor of CYP3A4, such as ketoconazole or itraconazole, to reduce metabolic breakdown. 2. Repeat Dosing: Replenish the cell culture media with fresh this compound at regular intervals shorter than its expected half-life in your specific cell system. A preliminary time-course experiment can help determine the optimal dosing frequency. |
| Short half-life observed in in vitro microsomal stability assays. | High intrinsic clearance due to rapid metabolism by liver microsomes. | 1. Optimize Assay Conditions: Use a lower protein concentration or shorter incubation times to slow down the metabolic rate and allow for more accurate measurement. 2. Include CYP Isoform-Specific Inhibitors: To confirm the role of CYP3A4, run parallel assays with and without a specific CYP3A4 inhibitor. A significant increase in half-life in the presence of the inhibitor will confirm its involvement. |
| Inconsistent or highly variable results in metabolic stability assays. | Variability in the enzymatic activity of liver microsomes or improper experimental setup. | 1. Standardize Reagents: Ensure the use of high-quality, well-characterized liver microsomes with consistent lot-to-lot activity. 2. Include Controls: Always run positive and negative controls. A compound known to be rapidly metabolized by CYP3A4 (e.g., testosterone) can serve as a positive control, while a metabolically stable compound can be used as a negative control. |
| Difficulty in detecting metabolites of this compound. | Low levels of metabolite formation due to rapid downstream metabolism or analytical limitations. | 1. Increase Incubation Time (with caution): If the parent compound is not completely depleted, a longer incubation time might yield higher metabolite concentrations. However, be mindful of potential enzyme instability over longer periods. 2. Use Higher Concentrations: A higher initial concentration of this compound may lead to more detectable levels of metabolites. 3. Employ Sensitive Analytical Methods: Utilize highly sensitive analytical techniques like high-resolution mass spectrometry to detect and identify metabolites. |
Data Summary
The following table summarizes the reported pharmacokinetic parameters for this compound.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Mouse | ~ 0.6 hours | [2] |
| Half-life (t½) | Human | ~ 11 - 13 hours | |
| Metabolizing Enzyme | Human | Cytochrome P450 (CYP3A4 strongly indicated) |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
CYP3A4 inhibitor (e.g., ketoconazole or itraconazole)
-
Control compounds (positive and negative)
-
Acetonitrile (ice-cold) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound, control compounds, and the CYP3A4 inhibitor in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
To initiate the reaction, add the this compound working solution to the microsomal suspension. For inhibitor experiments, add the CYP3A4 inhibitor and pre-incubate for 5-10 minutes before adding this compound.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). The 0-minute time point is prepared by adding acetonitrile before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula based on the experimental conditions.
-
Visualizations
References
Off-target effects of (S)-Minzasolmin in assays
Welcome to the technical support center for (S)-Minzasolmin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this α-synuclein aggregation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of alpha-synuclein (α-Syn) aggregation. Its proposed mechanism involves binding to misfolded intermediates of α-Syn, preventing their assembly into larger, pathological oligomers and fibrils.[1] This action is thought to reduce neurotoxicity associated with α-synuclein pathology in synucleinopathies like Parkinson's disease.
Q2: My α-synuclein aggregation assay is showing inconsistent results. What could be the cause?
Inconsistent results in α-synuclein aggregation assays, such as the Thioflavin T (ThT) assay, can stem from several factors. These include variability in the preparation of α-synuclein monomer and pre-formed fibrils, fluctuations in incubation temperature and agitation speed, and the purity of the ThT reagent. It is crucial to use freshly prepared and filtered ThT solutions for each experiment to avoid background fluorescence.[2]
Q3: I am observing significant cytotoxicity in my cell-based assays at concentrations where this compound is expected to be active. Is this a known effect?
While this compound is designed to be an α-synuclein inhibitor, unexpected cytotoxicity can occur, often due to off-target effects, especially at higher concentrations. The thiazole scaffold present in this compound is found in many kinase inhibitors, making kinases a potential class of off-target proteins.[3][4] Inhibition of essential cellular kinases can lead to apoptosis or cell cycle arrest, manifesting as cytotoxicity. We recommend performing a dose-response curve to determine the precise IC50 for cytotoxicity in your specific cell line and comparing it to the EC50 for α-synuclein inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell Viability Assays
You are using this compound in a neuronal cell line overexpressing α-synuclein. You expect to see a rescue of a cytotoxic phenotype, but instead, you observe significant cell death at your treatment concentrations, even in control cells not overexpressing α-synuclein.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
The chemical structure of this compound contains a thiazole ring, a common scaffold in kinase inhibitors. Inhibition of essential cellular kinases can lead to cytotoxicity.
-
Solution: Screen this compound against a panel of kinases to identify potential off-target interactions. If a specific kinase is identified, you can cross-reference its known cellular functions with the observed phenotype.
Data Interpretation:
Imagine you run a kinase screen and obtain the following results. The data clearly indicates potent inhibition of a specific kinase not related to the α-synuclein pathway.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| CDK2/cyclin A | 95% | 75 |
| GSK-3β | 88% | 250 |
| ROCK1 | 15% | >10,000 |
| p38α | 12% | >10,000 |
| JNK1 | 8% | >10,000 |
Table 1: Hypothetical kinase profiling results for this compound.
This hypothetical data suggests that this compound is a potent inhibitor of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 could explain the observed cytotoxicity.
The compound may be interfering with the readout of your viability assay (e.g., reducing MTT reagent directly, quenching fluorescence).
-
Solution: Run a cell-free control by adding this compound to the assay medium and reagents without cells. If you observe a change in signal, the compound is interfering with the assay. Consider switching to an alternative viability assay that uses a different detection method (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).
Issue 2: On-Target Effect is Weaker Than Expected or Absent
You are performing a Thioflavin T (ThT) fluorescence assay to measure the inhibition of α-synuclein aggregation. The inhibitory effect of this compound is minimal or highly variable.
The kinetics of α-synuclein aggregation are sensitive to protein concentration, buffer composition, temperature, and agitation.
-
Solution: Optimize your assay conditions. Ensure consistent and vigorous shaking, maintain a constant temperature of 37°C, and use a fresh, filtered ThT stock solution for each experiment. Verify the quality of your α-synuclein monomer, ensuring it is largely free of pre-formed aggregates before starting the assay.
If this compound is not fully soluble in your assay buffer, its effective concentration will be lower than expected.
-
Solution: Check the solubility of this compound in your assay buffer. You may need to use a small amount of a co-solvent like DMSO. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects the assay (typically <0.5%).
Issue 3: Unexpected Phenotype in a GPCR-Related Pathway
In a secondary assay, you notice that cells treated with this compound show a significant change in intracellular cyclic AMP (cAMP) levels, suggesting modulation of a G-protein coupled receptor (GPCR) pathway.
Caption: Off-target modulation of a GPCR-cAMP signaling pathway.
-
Confirm the Effect: Repeat the cAMP assay with appropriate controls, including a vehicle control and a known activator/inhibitor of the pathway (e.g., Forskolin to activate adenylyl cyclase).
-
Determine the Mode of Action: Perform a dose-response curve to determine if this compound is acting as an agonist (stimulating cAMP production) or an antagonist/inverse agonist (inhibiting cAMP production).
-
Identify the Receptor: If possible, use receptor-specific antagonists to block the effect of this compound, which can help identify the off-target GPCR. Alternatively, screen the compound against a panel of common GPCRs.
Data Interpretation:
A researcher observes that this compound decreases Forskolin-stimulated cAMP levels in a dose-dependent manner, suggesting it may be acting as an antagonist or inverse agonist at an inhibitory (Gαi-coupled) GPCR.
| Treatment | cAMP Concentration (nM) |
| Vehicle Control | 2.5 ± 0.3 |
| Forskolin (10 µM) | 55.2 ± 4.1 |
| Forskolin + 0.1 µM this compound | 45.8 ± 3.5 |
| Forskolin + 1 µM this compound | 20.1 ± 2.2 |
| Forskolin + 10 µM this compound | 8.3 ± 1.1 |
Table 2: Hypothetical results from a cAMP functional assay.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) α-Synuclein Aggregation Assay
Objective: To measure the effect of this compound on the aggregation of α-synuclein in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in sterile, double-distilled water. Filter the solution through a 0.2 µm syringe filter. This solution should be prepared fresh for each experiment.
-
Reconstitute lyophilized α-synuclein monomer in a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 5-10 mg/mL.
-
-
Assay Setup:
-
In a 96-well clear-bottom black plate, prepare reaction mixtures containing α-synuclein monomer (e.g., final concentration of 70 µM), ThT (final concentration of 25 µM), and various concentrations of this compound or vehicle control.
-
Include wells with buffer and ThT only as a background control.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital shaking (e.g., 600 rpm).
-
Measure fluorescence intensity at regular intervals (e.g., every 30-60 minutes) using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves. The lag time and maximum fluorescence can be used to quantify the effect of the inhibitor.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine if this compound inhibits the activity of a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
Prepare serial dilutions of this compound in the reaction buffer with a fixed final percentage of DMSO.
-
Prepare a solution containing the kinase substrate and [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the recombinant active kinase enzyme with the different concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding an equal volume of 3% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To measure the cytotoxic effect of this compound on a cultured cell line.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (for a final volume of 100 µL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability versus the log of the compound concentration to determine the IC50 for cytotoxicity.
-
References
Technical Support Center: Optimizing (S)-Minzasolmin for In Vitro Studies
Welcome to the technical support center for (S)-Minzasolmin (also known as UCB0599), a potent inhibitor of alpha-synuclein (ASYN) misfolding and aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the early stages of the alpha-synuclein (ASYN) aggregation cascade.[1][2] It selectively interacts with misfolded, membrane-bound oligomers of ASYN.[3][4] This interaction is thought to increase the flexibility of the ASYN oligomers, impairing their ability to embed into membranes and preventing the formation of toxic pores and larger fibrils. Ultimately, this promotes the release of ASYN monomers in their soluble, non-pathological form.
Q2: What is the relationship between this compound, UCB0599, and NPT200-11?
A2: this compound is the specific R-enantiomer of the racemic mixture known as NPT200-11. UCB0599 is the developmental code name for this compound. Preclinical studies have been conducted with both the racemic mixture (NPT200-11) and the purified R-enantiomer (this compound/UCB0599).
Q3: What are the recommended starting concentrations for in vitro assays?
A3: The optimal concentration of this compound will vary depending on the specific assay. Based on preclinical in vivo studies in mouse models of Parkinson's disease where doses of 1 and 5 mg/kg were effective, a starting point for in vitro studies can be extrapolated. For cell-free aggregation assays, it is recommended to perform a dose-response curve, starting from low nanomolar to micromolar concentrations. For cell-based assays, a wider range, including up to 10 µM, may be necessary to observe a phenotypic effect. It is crucial to determine the optimal concentration for your specific experimental setup through empirical testing.
Q4: How should I dissolve and store this compound?
A4: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in your experimental buffer or cell culture medium. To prepare a stock solution, consider the following:
-
Solubility in DMSO: While specific data is not widely published, similar small molecule inhibitors are often soluble in DMSO at concentrations of 20 mg/mL or higher. It is advisable to perform a small-scale solubility test.
-
Storage of Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. A vendor of the racemic mixture suggests that stock solutions at -80°C are stable for 6 months, and at -20°C for 1 month.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer or cell culture medium. | - The compound has low aqueous solubility.- The final concentration of DMSO is too low to maintain solubility.- The compound is interacting with components in the medium. | - Prepare a high-concentration stock solution in 100% DMSO.- Perform serial dilutions of the DMSO stock in your aqueous buffer or medium while vortexing or stirring to ensure rapid mixing.- Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically ≤ 0.1% for most cell lines, though some can tolerate up to 0.5%). Always include a vehicle control with the same final DMSO concentration. |
| High variability in alpha-synuclein aggregation assays (e.g., ThT assay). | - Inherent stochastic nature of fibril nucleation.- Inconsistent seeding of aggregates.- Pipetting errors, especially with viscous protein solutions.- Evaporation from wells in 96-well plates. | - Use pre-formed fibrils (PFFs) to seed the aggregation reaction for more consistent kinetics.- Ensure thorough mixing of all components. The use of a Teflon polyball in each well can aid in agitation.- Use reverse pipetting for viscous solutions to ensure accurate dispensing.- Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile water or PBS. Seal the plate with a suitable film. |
| No observable effect of this compound in a cell-based assay. | - The concentration of this compound is too low.- The incubation time is not sufficient to observe a phenotypic change.- The compound is not stable in the cell culture medium for the duration of the experiment.- The cellular model is not sensitive to the mechanism of action. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM).- Conduct a time-course experiment to determine the optimal incubation period.- Test the stability of this compound in your specific cell culture medium over time using analytical methods like HPLC or LC-MS.- Ensure your cellular model expresses alpha-synuclein and is known to exhibit aggregation or toxicity that can be modulated. |
| Observed cytotoxicity in cell-based assays. | - The concentration of this compound is too high.- The final concentration of the vehicle (e.g., DMSO) is toxic to the cells.- The compound has off-target effects at high concentrations. | - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT, MTS, or LDH release assay).- Ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically ≤ 0.1%).- If cytotoxicity is observed at concentrations where efficacy is expected, consider investigating potential off-target effects. |
Experimental Protocols & Data
This compound Solubility and Preparation
The following table provides guidance on preparing this compound solutions for in vitro use.
| Parameter | Recommendation |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO. |
| Working Solution Preparation | Serially dilute the DMSO stock solution into the final aqueous buffer or cell culture medium immediately before use. Ensure rapid mixing. |
| Final DMSO Concentration in Assay | Keep the final DMSO concentration as low as possible, typically at or below 0.1% (v/v). |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
A commercial supplier of the racemic from of Minzasolmin provides the following formulation for a 2.5 mg/mL solution: add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix, then add 50 µL of Tween-80 and mix, and finally add 450 µL of saline.
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This protocol is a general guideline for a Thioflavin T (ThT) assay to monitor the effect of this compound on alpha-synuclein aggregation.
Materials:
-
Recombinant human alpha-synuclein (monomer)
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
Protocol:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.
-
Prepare working solutions:
-
Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM in each well.
-
Prepare a range of concentrations of this compound by diluting the DMSO stock solution into the assay buffer.
-
Prepare the alpha-synuclein monomer solution in the assay buffer. A common concentration range is 35-70 µM (0.5 to 1 mg/mL).
-
-
Assay Setup (in a 96-well plate):
-
Add the ThT working solution to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the aggregation by adding the alpha-synuclein monomer solution to each well.
-
Include a negative control with buffer, ThT, and vehicle, but no alpha-synuclein.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. The inhibitory effect can be quantified by comparing the lag time of aggregation or the final fluorescence intensity of the treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the concentration of this compound to determine the cytotoxic concentration 50 (CC50).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting alpha-synuclein aggregation.
Experimental Workflow for In Vitro Screening
Caption: A general workflow for the in vitro screening of this compound.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation of this compound in aqueous solutions.
References
Addressing (S)-Minzasolmin toxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential toxicity with (S)-Minzasolmin in cell line experiments. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during in vitro studies with this compound.
Question 1: We are observing a significant decrease in cell viability after treating our cell line with this compound. What is the recommended concentration range?
Answer: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment to determine the EC50 (half-maximal effective concentration) for inhibiting alpha-synuclein aggregation and the CC50 (half-maximal cytotoxic concentration).
Recommended Initial Dose-Response Experiment:
-
Cell Seeding Density: Plate cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.
-
Concentration Range: We suggest a starting range of 0.1 nM to 100 µM, using a semi-logarithmic dilution series.
-
Incubation Time: A 24 to 72-hour incubation period is typically sufficient to observe effects.[1]
-
Controls: Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
Hypothetical Dose-Response Data in SH-SY5Y Neuroblastoma Cells:
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100% | 0% |
| 0.01 | 98% | 2% |
| 0.1 | 95% | 5% |
| 1 | 85% | 15% |
| 10 | 60% | 40% |
| 50 | 25% | 75% |
| 100 | 5% | 95% |
Question 2: What is the known mechanism of this compound-induced toxicity?
Answer: this compound is an inhibitor of alpha-synuclein (ASYN) misfolding and aggregation.[2] It is designed to interact with ASYN at the cell membrane.[3][4] While the primary therapeutic action is targeted, high concentrations or prolonged exposure may lead to off-target effects. Potential mechanisms of toxicity could include:
-
Membrane Disruption: As this compound interacts with membrane-bound ASYN, high concentrations might perturb the cell membrane, leading to increased permeability and cell lysis.
-
Mitochondrial Dysfunction: Alterations in ASYN aggregation dynamics could potentially impact mitochondrial function, as there is a known interplay between ASYN and mitochondria in neurodegenerative diseases. This could lead to a decrease in ATP production and an increase in reactive oxygen species (ROS).
-
Induction of Apoptosis: Cellular stress resulting from membrane or mitochondrial disruption can trigger programmed cell death (apoptosis).
Question 3: How can I determine if this compound is causing apoptosis or necrosis in my cell line?
Answer: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry analysis.
-
Annexin V: Stains for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Expected Results:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy cells |
| Early Apoptotic Cells | Positive | Negative | Intact cell membrane |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Compromised cell membrane |
| Necrotic Cells | Negative | Positive | Primarily membrane damage |
Question 4: We suspect mitochondrial toxicity. What assays can we use to investigate this?
Answer: To assess mitochondrial health, we suggest the following assays:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye such as JC-1 or TMRM to measure the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.
-
ATP Assay: Measure intracellular ATP levels to assess the impact on cellular energy production. A significant drop in ATP suggests impaired mitochondrial respiration.
-
Reactive Oxygen Species (ROS) Assay: Use a probe like DCFDA to measure the production of ROS. Increased ROS levels indicate oxidative stress, which is often linked to mitochondrial damage.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of living cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Minzasolmin | ALZFORUM [alzforum.org]
- 3. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
Technical Support Center: Navigating Challenges in Neurodegenerative Disease Clinical Trials — Lessons from (S)-Minzasolmin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for neurodegenerative diseases, with a specific focus on the challenges highlighted by the clinical development of (S)-Minzasolmin (UCB0599), an inhibitor of α-synuclein misfolding.
Frequently Asked Questions (FAQs)
Q1: What was this compound and what was its proposed mechanism of action?
This compound (also known as UCB0599) was an orally available, brain-penetrant small molecule designed to inhibit the misfolding and aggregation of α-synuclein.[1][2] The aggregation of α-synuclein is a key pathological hallmark of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple-system atrophy.[1] The therapeutic hypothesis was that by preventing the initial misfolding and subsequent oligomerization of α-synuclein at the cell membrane, Minzasolmin could slow the progression of the underlying disease.[3][4]
Q2: What was the outcome of the this compound clinical development program?
The development of this compound was discontinued after the Phase 2a ORCHESTRA study failed to meet its primary and secondary clinical endpoints. The trial, which enrolled over 450 individuals with early-stage Parkinson's disease, did not demonstrate a significant difference between Minzasolmin and placebo in slowing the progression of clinical symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).
Q3: What were the key challenges in the clinical trial design for this compound?
While specific internal challenges of the ORCHESTRA trial are not fully public, the development of Minzasolmin highlights several common and critical challenges in designing clinical trials for neurodegenerative diseases:
-
Translating Preclinical Efficacy to Clinical Benefit: Preclinical studies in transgenic mouse models showed that Minzasolmin could reduce α-synuclein pathology, neuroinflammation, and improve motor function. However, this did not translate to clinical efficacy in humans. This is a common challenge where animal models may not fully replicate the complexity of human neurodegenerative disease.
-
Dose Selection and Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Establishing the optimal human dose based on animal models is challenging. Questions were raised about the dosing regimen in the preclinical studies and how it informed the doses selected for the clinical trials. While Phase 1 studies established safety and brain penetration, the precise relationship between drug exposure and the desired biological effect on α-synuclein in patients remained a significant hurdle.
-
Patient Population Heterogeneity: Neurodegenerative diseases like Parkinson's are clinically heterogeneous. A "one-size-fits-all" approach to treatment may not be effective. Selecting a patient population that is most likely to respond to a specific mechanism of action is a major design challenge.
-
Selection of Appropriate Endpoints: The ORCHESTRA trial used the MDS-UPDRS as its primary endpoint, a standard clinical assessment of Parkinson's symptoms. For a disease-modifying therapy, clinical rating scales may not be sensitive enough to detect subtle changes over the duration of a trial, especially in early-stage disease.
-
Lack of Validated Biomarkers: A significant challenge for the field is the lack of validated biomarkers that can track the progression of the underlying pathology and demonstrate that a drug is engaging its target and having the desired biological effect. While biomarker data from the ORCHESTRA trial are still being analyzed, the lack of a clear, quantitative biomarker for α-synuclein aggregation in the brain makes it difficult to assess target engagement and therapeutic response early on.
Troubleshooting Guides
Issue 1: Discrepancy between Preclinical and Clinical Efficacy
| Symptom | Possible Cause | Troubleshooting/Mitigation Strategy |
| Promising results in animal models do not translate to human trials. | The animal model does not accurately recapitulate the human disease pathology or progression. | - Utilize multiple, diverse preclinical models. - Deepen the understanding of the specific pathological mechanisms targeted by the investigational drug in both animals and humans. - Employ translational biomarkers that can be measured in both preclinical models and human subjects to bridge the translational gap. |
| The therapeutic window identified in preclinical studies is not effective in humans. | Differences in metabolism, brain penetration, and off-target effects between species. | - Conduct thorough Phase 1 studies to understand human pharmacokinetics and pharmacodynamics. - Use techniques like PET imaging to confirm target engagement and brain distribution in humans. |
Issue 2: Difficulty in Selecting a Homogeneous Patient Population
| Symptom | Possible Cause | Troubleshooting/Mitigation Strategy |
| High variability in patient response to the investigational drug. | Heterogeneity of the underlying disease pathology and progression rates among patients. | - Implement stricter inclusion/exclusion criteria based on genetic or biomarker profiles. - Utilize stratified medicine approaches to group patients into more homogeneous subtypes. - Focus on early-stage disease populations where the pathological process may be more uniform. |
| Difficulty in recruiting a sufficient number of eligible patients for a rare or specific subtype of a neurodegenerative disease. | Stringent selection criteria may limit the available patient pool. | - Collaborate with patient advocacy groups and specialized centers. - Consider adaptive trial designs that allow for modifications to the study protocol based on interim data. |
Issue 3: Insensitive or Inappropriate Clinical Endpoints
| Symptom | Possible Cause | Troubleshooting/Mitigation Strategy |
| The primary endpoint does not show a statistically significant difference between the treatment and placebo groups, despite other indicators suggesting a potential drug effect. | The chosen clinical endpoint is not sensitive enough to detect small but meaningful changes within the trial's timeframe. | - Select primary endpoints that are highly relevant to the patient's daily life and disease progression. - Incorporate a range of secondary and exploratory endpoints, including objective biomarkers (e.g., imaging, fluid-based) and digital health technologies to capture a more comprehensive picture of the disease. |
| A long trial duration is required to observe a clinically meaningful change, leading to high costs and patient dropout rates. | The natural progression of the disease is slow. | - Identify and validate surrogate biomarkers that are reasonably likely to predict clinical benefit. - Explore innovative trial designs such as multi-arm, multi-stage (MAMS) platforms to test multiple treatments simultaneously. |
Quantitative Data Summary
Table 1: Overview of Selected this compound Clinical Trials
| Trial Identifier | Phase | Status | Number of Participants | Primary Purpose | Key Outcome |
| ORCHESTRA (NCT04658186) | 2a | Terminated | ~450 | Efficacy, Safety, Tolerability | Did not meet primary and secondary endpoints. |
| Phase 1b (AAN 2021) | 1b | Completed | 31 (early PD patients) | Safety, Tolerability | Generally well-tolerated, no major safety concerns raised. |
| NCT04875962 | 1 | Completed | 73 (healthy volunteers) | Safety, Pharmacokinetics | Linear and predictable pharmacokinetics, including in CSF. |
| PET Study | 1 | Completed | 4 (healthy volunteers) | Brain Biodistribution | Demonstrated that Minzasolmin crosses the blood-brain barrier and is well-distributed in the brain. |
Table 2: Adverse Events in Phase 1 Studies
| Study Population | Key Adverse Events Noted | Incidence |
| Early PD Patients (Phase 1b) | Mild hypersensitivity reactions | 2 participants on Minzasolmin. |
| Healthy Volunteers | Moderately severe hypersensitivity reactions | 2 volunteers. |
| Healthy Volunteers | Elevations in liver enzymes | 8 people on drug vs. 1 on placebo. |
Experimental Protocols & Visualizations
Protocol: Hypothetical Biomarker-Informed Clinical Trial Design
-
Patient Screening and Stratification:
-
Initial screening based on clinical diagnosis (e.g., early-stage Parkinson's disease).
-
Biomarker screening:
-
Fluid-based biomarkers (e.g., α-synuclein seed amplification assay in CSF to confirm pathology).
-
Imaging biomarkers (e.g., DaT-SPECT to assess dopamine transporter levels).
-
-
Stratify patients into subgroups based on biomarker profiles to create more homogeneous cohorts.
-
-
Treatment and Monitoring:
-
Randomized, double-blind, placebo-controlled administration of the investigational drug.
-
Regular collection of clinical data (e.g., MDS-UPDRS).
-
Longitudinal biomarker measurements at baseline, and pre-specified time points throughout the trial to assess target engagement and disease modification.
-
-
Endpoint Analysis:
-
Primary endpoint: A composite measure of clinical change and a validated biomarker.
-
Secondary endpoints: Individual clinical scales, patient-reported outcomes, and other imaging/fluid biomarkers.
-
Subgroup analysis based on the initial biomarker stratification to identify potential responder populations.
-
Visualizations
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Minzasolmin Pharmacokinetic Variability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical pharmacokinetic studies of (S)-Minzasolmin.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma concentrations (Cmax and AUC) of this compound in our mouse study. What are the potential causes?
A1: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. Several factors can contribute to this variability:
-
Formulation Issues: Inconsistent solubility or stability of the dosing formulation can lead to variable drug absorption.
-
Administration Technique: Variability in oral gavage or intraperitoneal injection technique can result in inconsistent dosing.
-
Physiological Differences: Individual differences in gastric emptying time, intestinal transit time, and metabolism among animals can significantly impact drug absorption and clearance.
-
Genetic Factors: Genetic variations within the animal strain can lead to differences in metabolic enzyme activity.
-
Health Status: Underlying health issues or stress in individual animals can alter physiological processes affecting pharmacokinetics.
Q2: How can we minimize variability in our this compound pharmacokinetic studies?
A2: To minimize variability, consider the following:
-
Formulation Optimization: Ensure the dosing formulation is homogenous and stable. For suspensions, ensure consistent resuspension before dosing each animal.
-
Standardized Procedures: Implement and ensure adherence to standardized and well-documented administration and blood sampling techniques.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to their housing conditions to reduce stress.
-
Fasting: A short period of fasting before oral administration can help standardize gut content and reduce variability in absorption.
-
Animal Selection: Use animals of the same age, sex, and from the same supplier to minimize physiological and genetic differences.
Q3: What are the expected pharmacokinetic properties of this compound in mice?
A3: Based on available preclinical data, this compound, administered intraperitoneally in wildtype mice, is rapidly absorbed with the maximum plasma concentration (Tmax) observed between 0.25 to 0.5 hours after dosing.[1] Brain exposure is also rapid, with the highest concentrations in the brain observed at 0.5 hours post-dosing.[1] The brain-to-plasma exposure ratio (AUC) is approximately 0.26 to 0.32, indicating that the compound crosses the blood-brain barrier.[1] Exposures in both plasma and brain have been shown to be roughly dose-proportional between 1 and 5 mg/kg.[1][2]
Q4: Is there a significant difference in the pharmacokinetics of this compound and its racemic mixture, NPT200-11?
A4: this compound is the R-enantiomer of the racemic mixture NPT200-11. While detailed comparative pharmacokinetic data is limited in the public domain, studies on NPT200-11 in mice also demonstrate its oral bioavailability and brain penetration. It is important to note that the pharmacokinetic properties of individual enantiomers can sometimes differ from the racemic mixture due to stereoselective metabolism or distribution.
Troubleshooting Guides
Issue 1: Inconsistent Brain-to-Plasma Ratios
Symptoms:
-
High variability in the calculated brain-to-plasma concentration ratios across different animals or time points.
-
Unexpectedly low or high brain penetration.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Timing of Sampling | Ensure that terminal brain and blood samples are collected at precisely the same time point for each animal. The rapid absorption and distribution of this compound mean that even small delays can significantly alter the calculated ratio. |
| Brain Homogenization | Incomplete or inconsistent homogenization of brain tissue can lead to inaccurate quantification of the drug. Verify and standardize the homogenization protocol. |
| Blood Contamination of Brain Tissue | Perfusion of the brain with saline before collection is crucial to remove residual blood, which can artificially inflate the measured brain concentration. Ensure the perfusion technique is consistent and effective. |
| Active Transport | While not explicitly reported for this compound, active efflux transporters at the blood-brain barrier can influence brain penetration. Consider this as a possibility if other factors are ruled out. |
Issue 2: Poor Oral Bioavailability
Symptoms:
-
Low and variable plasma concentrations after oral administration.
-
Discrepancy between in vitro dissolution and in vivo absorption.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The solubility of this compound in the gastrointestinal tract may be a limiting factor. Evaluate the formulation vehicle and consider using solubilizing agents. |
| First-Pass Metabolism | Significant metabolism in the liver or gut wall after oral absorption can reduce the amount of drug reaching systemic circulation. In vitro metabolism studies using liver microsomes can provide insights into the extent of first-pass metabolism. |
| Gastrointestinal Instability | The compound may be unstable in the acidic environment of the stomach or subject to enzymatic degradation in the intestine. Assess the stability of this compound in simulated gastric and intestinal fluids. |
| Food Effects | The presence of food in the stomach can alter drug absorption. Conduct studies in both fasted and fed states to understand the impact of food. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Wildtype C57/Bl6 Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Matrix | Tmax (h) | Cmax (ng/mL or ng/g) | AUC (ngh/mL or ngh/g) | Brain/Plasma AUC Ratio |
| 1 | Plasma | 0.25 - 0.5 | Data not available | Data not available | 0.32 |
| 5 | Plasma | 0.25 - 0.5 | Data not available | Data not available | 0.26 |
| 1 | Brain | 0.5 | Data not available | Data not available | |
| 5 | Brain | 0.5 | Data not available | Data not available |
Note: Specific Cmax and AUC values were not publicly available in the reviewed literature. The data indicates rapid absorption and brain penetration with roughly dose-proportional exposure.
Experimental Protocols
Key Experiment: Pharmacokinetic Study of this compound in Mice
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (or other relevant strain)
-
Sex: Male or Female (should be consistent within a study)
-
Age: 8-10 weeks
-
Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to food and water (unless fasting is required).
2. Dosing Formulation:
-
Prepare a homogenous solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Determine the concentration based on the desired dose and a standard dosing volume (e.g., 10 mL/kg).
-
Ensure the formulation is stable for the duration of the experiment.
3. Administration:
-
Intraperitoneal (IP): Administer the formulation using a sterile syringe and needle into the peritoneal cavity.
-
Oral Gavage (PO): Administer the formulation directly into the stomach using a gavage needle.
4. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
5. Brain Tissue Collection (for brain pharmacokinetics):
-
At the desired time points, euthanize the animals.
-
Perfuse the brain with cold saline to remove blood.
-
Excise the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
Store brain samples at -80°C until analysis.
6. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Brain: Homogenize the brain tissue in a suitable buffer and then perform protein precipitation.
-
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier (e.g., formic acid).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ions for this compound and an appropriate internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in the corresponding matrix (plasma or brain homogenate).
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Visualizations
References
Technical Support Center: (S)-Minzasolmin Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of (S)-Minzasolmin.
Disclaimer: this compound is a hypothetical compound used for illustrative purposes within this guide. The data, protocols, and pathways described are representative examples based on common challenges in pharmaceutical development and are not derived from actual experimental results for a real-world compound.
Frequently Asked Questions (FAQs)
Section 1: Solubility-Related Issues
Q1: We are observing inconsistent results in our aqueous-based in vitro kinase assays for this compound. What could be the cause?
A1: Inconsistent in vitro results with this compound are often linked to its low aqueous solubility. At concentrations above its solubility limit, the compound may precipitate out of the assay buffer, leading to an underestimation of its true potency and variable results. We recommend verifying the solubility of this compound in your specific assay medium and considering the use of a co-solvent like DMSO, ensuring the final concentration does not exceed 0.5% to avoid off-target effects.
Q2: What formulation strategies can be employed to improve the dissolution and solubility of this compound?
A2: Several formulation strategies can enhance the solubility of this compound. The choice of strategy depends on the specific physicochemical properties of the compound. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its solubility by shielding the hydrophobic regions of the drug.
Section 2: Permeability and Efflux Issues
Q3: Our Caco-2 permeability assays show a high efflux ratio for this compound. What is the implication of this finding?
A3: A high efflux ratio in Caco-2 assays (typically >2) suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present in the intestinal epithelium and actively pump the drug back into the intestinal lumen, thereby limiting its net absorption into the bloodstream and contributing to its poor bioavailability.
Q4: How can the intestinal permeability of this compound be improved?
A4: To overcome efflux-mediated low permeability, several strategies can be explored:
-
Co-administration with Efflux Inhibitors: Using known P-gp or BCRP inhibitors can block the efflux pumps and increase the intestinal absorption of this compound. However, this can lead to potential drug-drug interactions.
-
Formulation with Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently opening tight junctions or inhibiting efflux transporters.
-
Structural Modification: Medicinal chemistry efforts could focus on modifying the this compound structure to reduce its affinity for efflux transporters, though this constitutes a new chemical entity.
Section 3: Metabolic Stability
Q5: We observe significantly lower plasma concentrations of this compound after oral administration compared to intravenous administration. Why is this?
A5: This discrepancy is a classic indicator of extensive first-pass metabolism. After oral absorption, this compound passes through the liver via the portal vein before reaching systemic circulation. In the liver, it is likely being rapidly metabolized by enzymes, such as the Cytochrome P450 (CYP) family, which reduces the amount of active drug that reaches the bloodstream.
Q6: Which metabolic enzymes are likely responsible for the first-pass metabolism of this compound, and how can this be mitigated?
A6: In vitro studies with human liver microsomes suggest that CYP3A4 is the primary enzyme responsible for the metabolism of this compound. Mitigation strategies include:
-
Co-administration with a CYP3A4 Inhibitor: Similar to efflux inhibitors, this can increase bioavailability but carries a high risk of drug-drug interactions.
-
Deuteration: Selective replacement of hydrogen atoms with deuterium at metabolically labile sites on the molecule can sometimes slow the rate of enzymatic metabolism.
-
Prodrug Approach: A prodrug of this compound could be designed to be absorbed intact and then release the active compound systemically, potentially bypassing the initial metabolic "hotspots."
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 452.5 g/mol | LC-MS |
| pKa | 8.2 (basic) | Potentiometric Titration |
| LogP | 4.1 | HPLC |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-Flask Method |
| Caco-2 Permeability (Papp A→B) | 0.8 x 10⁻⁶ cm/s | Caco-2 Assay |
| Caco-2 Efflux Ratio (B→A / A→B) | 5.3 | Caco-2 Assay |
| Human Liver Microsome Stability (T½) | 8.5 min | HLM Incubation |
Table 2: Comparative In Vivo Bioavailability of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Aqueous Suspension | 25 ± 8 | 2.0 | 98 ± 25 | < 2% |
| ASD (1:3 drug:PVP VA64) | 215 ± 45 | 1.5 | 950 ± 180 | 18% |
| SEDDS Formulation | 350 ± 60 | 1.0 | 1540 ± 210 | 29% |
| Co-dosed with P-gp Inhibitor | 78 ± 15 | 2.0 | 310 ± 55 | 6% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Materials: this compound, Polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64), Dichloromethane (DCM), Rotary evaporator, High-vacuum pump.
-
Procedure:
-
Dissolve 100 mg of this compound and 300 mg of PVP VA64 (1:3 ratio) in 10 mL of DCM in a 50 mL round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Further dry the solid material under a high-vacuum pump for at least 12 hours at 40°C to remove any residual solvent.
-
Scrape the resulting solid from the flask. The resulting powder is the ASD.
-
Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Materials: Caco-2 cells, Transwell® inserts (0.4 µm pore size), Hank's Balanced Salt Solution (HBSS), this compound, Lucifer Yellow, LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and permeability of a paracellular marker (Lucifer Yellow).
-
Prepare a 10 µM dosing solution of this compound in HBSS.
-
Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with 5% CO₂.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: The journey of oral this compound and its major barriers.
Caption: Hypothetical signaling pathway inhibited by this compound.
Validation & Comparative
Validating the Neuroprotective Effects of (S)-Minzasolmin: A Comparative Guide for Researchers
(S)-Minzasolmin (UCB0599) , a novel, orally bioavailable, and brain-penetrant small molecule, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease. Its targeted mechanism as an inhibitor of α-synuclein misfolding and aggregation addresses a key pathological hallmark of synucleinopathies.[1][2][3] This guide provides a comprehensive comparison of the neuroprotective effects of this compound with other relevant neuroprotective agents, supported by preclinical experimental data. Detailed methodologies for key experiments are also presented to aid in the evaluation and potential replication of these findings.
Mechanism of Action: Targeting α-Synuclein Aggregation
This compound's primary neuroprotective mechanism lies in its ability to modulate the pathological aggregation of α-synuclein. It interacts with membrane-bound α-synuclein oligomers, increasing their flexibility and impairing their embedding into the cell membrane.[1][4] This interference with the early stages of the aggregation cascade prevents the formation of toxic pores and larger, insoluble fibrils. Ultimately, this compound promotes the release of α-synuclein monomers in their soluble, non-pathological form.
Preclinical Efficacy: A Comparative Overview
The neuroprotective potential of this compound has been evaluated in preclinical models, most notably in the Line 61 transgenic mouse model of Parkinson's disease, which overexpresses human α-synuclein. The data presented below compares the effects of this compound with other neuroprotective agents, including Rasagiline, Pramipexole, and N-acetylcysteine (NAC), which have been studied in various preclinical models of Parkinson's disease.
Pathological Marker Modulation
A key indicator of neuroprotective efficacy in synucleinopathies is the reduction of pathological α-synuclein aggregates. This compound has demonstrated a significant reduction in α-synuclein pathology in key brain regions.
| Compound | Model | Dosage | Duration | Endpoint | Result | Reference |
| This compound | Line 61 Tg Mice | 1 and 5 mg/kg, i.p. | 3 months | α-Synuclein Pathology (Proteinase K-resistant) | Statistically significant reductions in cortex, hippocampus, and striatum (p < 0.0001 for both doses in hippocampus and striatum) | |
| Rasagiline | 6-OHDA Rat Model | Not specified | 6 weeks | Dopaminergic Neuron Survival | Marked increase in survival in the substantia nigra (+97% and +119%) | |
| N-acetylcysteine (NAC) | α-Synuclein Overexpressing Mice | Not specified | Not specified | α-Synuclein Immunolabeling | Decrease in α-synuclein immunolabeling |
Dopaminergic System Protection
Protecting the dopaminergic system from degeneration is a critical therapeutic goal in Parkinson's disease. The dopamine transporter (DAT) is a key marker of the health of dopaminergic neurons.
| Compound | Model | Dosage | Duration | Endpoint | Result | Reference |
| This compound | Line 61 Tg Mice | 5 mg/kg, i.p. | 3 months | Striatal DAT Levels | Normalized to levels of non-transgenic control mice | |
| Pramipexole | MPTP Mouse Model | Not specified | 2 or 14 days | Striatal Dopamine Loss | Significantly attenuated MPTP-induced loss | |
| N-acetylcysteine (NAC) | PD Patients (Clinical Study) | Not specified | 3 months | DAT Binding (Caudate and Putamen) | Mean increase ranging from 4.4% to 7.8% (p < 0.05) | |
| Rasagiline | 6-OHDA Rat Model | Not specified | 6 weeks | Dopaminergic Neuron Survival | Markedly increased survival of dopaminergic neurons |
Functional Motor Improvement
The ultimate goal of neuroprotective therapies is to prevent or slow the progression of functional decline. Motor coordination and balance are commonly assessed in preclinical models.
| Compound | Model | Dosage | Duration | Endpoint | Result | Reference |
| This compound | Line 61 Tg Mice | 1 mg/kg, i.p. | 3 months | Gait and Balance (Round Beam Test) | Improved overall scores compared to vehicle-treated transgenic mice (p < 0.01) | |
| Pramipexole | MPTP Mouse Model | Not specified | Not specified | Dyskinesia | Improved dyskinesia | |
| Rasagiline | 6-OHDA Rat Model | Low dose | 6 weeks | Motor Stereotypies | Abolished motor stereotypies associated with the lesion | |
| N-acetylcysteine (NAC) | 6-OHDA Zebrafish Larval Model | Not specified | Not specified | Motor Deficits | Prevented motor deficits |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to generate the data presented.
Immunohistochemical Analysis of α-Synuclein Pathology
This protocol outlines the general steps for the detection and quantification of α-synuclein aggregates in brain tissue.
Protocol:
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA before being cryoprotected in sucrose solutions.
-
Sectioning: Brains are sectioned coronally (e.g., at 40 µm) using a cryostat or vibratome. Free-floating sections are collected in a cryoprotectant solution.
-
Immunostaining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for α-synuclein (or proteinase K-treated for aggregated forms) is performed overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Stained sections are imaged using a light microscope. The level of α-synuclein pathology is quantified using densitometry or stereological counting methods in specific brain regions.
Assessment of Motor Coordination: Rotarod Test
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.
Protocol:
-
Apparatus: A rotating rod apparatus with individual lanes for each mouse.
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the test.
-
Training (optional but recommended): Mice may be trained for one or more sessions on the rotarod at a constant low speed (e.g., 4-5 RPM) for a fixed duration (e.g., 60 seconds) to acclimate them to the apparatus.
-
Testing:
-
The rotarod is set to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).
-
Mice are placed on the rotating rod, and the latency to fall is recorded automatically by a sensor.
-
Multiple trials (typically 3) are conducted with an inter-trial interval (e.g., 10-15 minutes).
-
-
Data Analysis: The average latency to fall across the trials is calculated for each mouse and used for statistical comparison between treatment groups.
Measurement of Striatal Dopamine Transporter (DAT) Levels
DAT levels can be assessed through various methods, including radioligand binding assays on brain tissue homogenates or synaptosomes, and in vivo imaging techniques.
Protocol: Synaptosomal [³H]Dopamine Uptake Assay
-
Synaptosome Preparation:
-
Striatal tissue is dissected and homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet synaptosomes (nerve terminals).
-
The synaptosomal pellet is resuspended in an appropriate buffer.
-
-
Dopamine Uptake Assay:
-
Synaptosomes are incubated with a low concentration of radiolabeled dopamine (e.g., [³H]DA).
-
The uptake reaction is stopped by rapid filtration.
-
The amount of radioactivity retained by the synaptosomes is measured using a scintillation counter.
-
-
Data Analysis: The rate of dopamine uptake is calculated and compared between different treatment groups to determine changes in DAT function.
Conclusion
The available preclinical data provides a strong rationale for the continued investigation of this compound as a neuroprotective agent for Parkinson's disease and other synucleinopathies. Its targeted mechanism of inhibiting α-synuclein aggregation, coupled with demonstrated efficacy in reducing pathology, protecting the dopaminergic system, and improving motor function in a relevant animal model, positions it as a compelling candidate.
However, it is important to note that a Phase 2a clinical trial (the ORCHESTRA study) with this compound in patients with early-stage Parkinson's disease did not meet its primary and secondary clinical endpoints for improving symptoms. While the preclinical findings are robust, the translation to clinical efficacy remains a challenge. The company is further analyzing biomarker data from the trial.
For researchers in drug development, the comparative data presented here underscores the importance of multifaceted preclinical evaluation, including pathological, neurochemical, and functional endpoints. The detailed protocols provide a framework for the rigorous assessment of novel neuroprotective compounds, facilitating a more informed and objective comparison with existing and emerging therapies. Future research will likely focus on understanding the disconnect between the preclinical promise and clinical outcomes for α-synuclein-targeting therapies, potentially exploring different patient populations, disease stages, or combination therapies.
References
A Comparative Analysis of (S)-Minzasolmin and its (R)-Enantiomer in the Context of Alpha-Synuclein Misfolding Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and pharmacokinetic properties of the enantiomers of Minzasolmin, an investigational agent targeting alpha-synuclein aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies.
Minzasolmin, also known as UCB0599, is the (R)-enantiomer of the racemic compound NPT200-11.[1][2] It is a brain-penetrant small molecule designed to inhibit the misfolding of alpha-synuclein (ASYN).[3][4][5] The corresponding (S)-enantiomer is designated as UCB2713. This guide synthesizes available preclinical data to compare these two molecules.
Mechanism of Action at the Molecular Target
The primary mechanism of action for Minzasolmin is the inhibition of the early stages of alpha-synuclein aggregation at the lipid membrane. It interacts with membrane-bound oligomeric forms of alpha-synuclein, increasing their flexibility and promoting their dissociation back into soluble monomers. This action is thought to prevent the formation of toxic protein aggregates and subsequent fibril growth.
A pivotal study utilizing solution NMR and chemical cross-linking mass spectrometry provided high-resolution structural information on the interaction between Minzasolmin and membrane-bound alpha-synuclein. A key finding from this research is that both the (R)- and (S)-enantiomers of Minzasolmin interact identically with their target, membrane-bound alpha-synuclein. This suggests that, at the level of direct target engagement, the two enantiomers exhibit the same efficacy and potency.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for Minzasolmin and its S-enantiomer, focusing on their role in preventing alpha-synuclein aggregation.
Figure 1: Proposed mechanism of action of Minzasolmin enantiomers.
Comparative Pharmacokinetics
While the enantiomers exhibit identical interactions with their target, available data indicates a significant difference in their metabolic stability. The (S)-enantiomer, UCB2713, has a higher rate of metabolism compared to the (R)-enantiomer, Minzasolmin. This distinction led to the use of the S-enantiomer in preclinical radiolabeling studies where the detection of metabolites was a primary objective.
The following tables summarize the available pharmacokinetic data for both enantiomers from preclinical studies in mice. It is important to note that the data was collected under different experimental conditions (intraperitoneal administration for Minzasolmin vs. intravenous for UCB2713), which precludes a direct head-to-head comparison.
Table 1: Pharmacokinetic Parameters of (R)-Minzasolmin (UCB0599) in C57/Bl6 Mice (Single Intraperitoneal Administration)
| Dose (mg/kg) | Analyte | Tmax (h) | Cmax (ng/mL or nM) | AUC0-6h (hng/mL or hnM) | Brain/Plasma Ratio (AUC) |
| 1 | Plasma | 0.5 | 291 ng/mL | 358 hng/mL | 0.32 |
| Brain | 0.5 | 179 nM | 220 hnM | ||
| 5 | Plasma | 0.5 | 1140 ng/mL | 1430 hng/mL | 0.26 |
| Brain | 0.5 | 686 nM | 926 hnM | ||
| Data adapted from Price D.L. et al., 2023 and Steiner, J.A., 2024. |
Table 2: Brain and Plasma Radioactivity of [¹¹C]-UCB2713 ((S)-Enantiomer) in Mice (Intravenous Administration)
| Time Post-Administration | % of Parent Compound in Brain | % of Parent Compound in Plasma |
| 40 min | ~60% | ~30% |
| 90 min | ~30% | ~20% |
| Data represents the percentage of total radioactivity corresponding to the parent compound. |
Experimental Protocols
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This protocol describes a common method to assess the inhibitory effects of compounds on alpha-synuclein aggregation.
1. Preparation of Monomeric Alpha-Synuclein:
- Recombinant human alpha-synuclein is resuspended in phosphate-buffered saline (PBS) at pH 7.4.
- The solution is filtered to remove pre-existing aggregates.
- Size-exclusion chromatography is performed to isolate the monomeric fraction.
- The concentration is determined spectrophotometrically.
2. Aggregation Assay:
- In a 96-well plate, monomeric alpha-synuclein (e.g., 70 µM) is mixed with Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.
- The test compounds ((R)-Minzasolmin and (S)-Minzasolmin) are added at various concentrations.
- The plate is sealed and incubated at 37°C with continuous shaking to promote aggregation.
3. Data Acquisition:
- ThT fluorescence is measured at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.
- An increase in fluorescence intensity indicates the formation of alpha-synuclein fibrils.
- The inhibitory effect of the compounds is determined by comparing the aggregation kinetics in their presence to a vehicle control.
The following diagram outlines the workflow for this assay.
Figure 2: Workflow for an in vitro alpha-synuclein aggregation assay.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetics of a test compound in mice.
1. Animal Model:
- Male C57BL/6 mice are used. All procedures must be approved by an institutional animal care and use committee.
2. Compound Administration:
- The test compound ((R)-Minzasolmin or this compound) is formulated in an appropriate vehicle.
- A single dose is administered via a defined route (e.g., intraperitoneal or oral gavage).
3. Sample Collection:
- At designated time points post-administration, blood samples are collected (e.g., via cardiac puncture) into tubes containing an anticoagulant.
- Brain tissue is harvested immediately after blood collection.
4. Sample Processing and Analysis:
- Blood is centrifuged to separate plasma.
- Brain tissue is homogenized.
- The concentration of the compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
- The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Summary and Conclusion
The available evidence strongly suggests that the (R) and (S) enantiomers of Minzasolmin possess an identical mechanism of action at their direct molecular target, membrane-bound alpha-synuclein. Both enantiomers disrupt the early stages of alpha-synuclein aggregation by promoting the dissociation of oligomers.
The primary distinguishing feature between the two enantiomers is their metabolic stability, with the (S)-enantiomer (UCB2713) being metabolized more rapidly than the (R)-enantiomer (Minzasolmin). This difference in pharmacokinetics, rather than pharmacodynamics, is the likely reason for the selection of (R)-Minzasolmin for further clinical development. It should be noted, however, that recent clinical trial results for Minzasolmin did not meet their primary and secondary endpoints.
Further head-to-head preclinical studies under identical experimental conditions would be required to provide a more definitive quantitative comparison of the pharmacokinetic profiles of the two enantiomers.
References
- 1. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 4. Structure of membrane-bound α-synuclein from site-directed spin labeling and computational refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (S)-Minzasolmin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Minzasolmin (also known as UCB0599) is a small molecule inhibitor of alpha-synuclein (α-synuclein) misfolding and aggregation, a key pathological process in Parkinson's disease and other synucleinopathies. Developed by UCB and Neuropore Therapies, it reached Phase 2 clinical trials before its development was discontinued due to a lack of clinical efficacy. This guide provides a comparative analysis of the research findings on this compound, with a focus on reproducibility, and presents data alongside an alternative α-synuclein aggregation inhibitor, Anle138b.
Executive Summary
Preclinical studies demonstrated that this compound and its racemic mixture, NPT200-11, could reduce α-synuclein pathology, mitigate neuroinflammation, and improve motor deficits in transgenic mouse models of Parkinson's disease. The compound is orally bioavailable and brain-penetrant. However, the pivotal Phase 2 ORCHESTRA clinical trial did not meet its primary or secondary endpoints, leading to the termination of its clinical development. This guide presents the available quantitative data from preclinical studies to allow for an objective comparison with other therapeutic alternatives like Anle138b, which has shown promise in similar preclinical models.
Comparative Efficacy and Potency
A direct comparison of the in vitro potency of this compound has been challenging due to the limited public availability of a specific IC50 value for α-synuclein aggregation inhibition. However, its in vivo efficacy can be compared with Anle138b, for which a binding affinity has been reported.
| Compound | Target | In Vitro Potency | In Vivo Efficacy (Line 61 Mouse Model) | Clinical Development Status |
| This compound (UCB0599) | α-Synuclein Aggregation | IC50: Not Reported | - Statistically significant reduction in total and proteinase K-resistant α-synuclein pathology in the cortex, hippocampus, and striatum (p < 0.0001 for 1 and 5 mg/kg doses). - Normalization of striatal dopamine transporter (DAT) levels (p < 0.05 for 1 mg/kg, p < 0.0001 for 5 mg/kg). - Improvement in motor function (round beam test, p < 0.01 for 1 mg/kg). | Discontinued (Phase 2) |
| Anle138b | α-Synuclein Oligomers | Kd: 190 ± 120 nM | - Reduction in α-synuclein oligomer accumulation. - Prevention of motor decline and neurodegeneration in multiple Parkinson's disease mouse models. | Phase 1b completed |
Preclinical Pharmacokinetics
Both this compound and Anle138b have demonstrated favorable pharmacokinetic properties in preclinical studies, including the ability to cross the blood-brain barrier, a critical feature for drugs targeting neurodegenerative diseases.
| Compound | Administration Route | Brain Penetration | Key Findings |
| This compound (UCB0599) | Intraperitoneal (mice) | Yes (Brain/Plasma AUC ratio: 0.26-0.32) | Dose-proportional exposure in brain and plasma in mice. |
| Anle138b | Oral (mice) | Yes | High oral bioavailability and brain penetration reported. |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the targeted pathway and a typical experimental workflow.
Caption: Targeted step in the α-synuclein aggregation pathway by this compound and Anle138b.
Caption: A typical workflow for the preclinical evaluation of α-synuclein aggregation inhibitors.
Detailed Experimental Protocols
For research to be reproducible, detailed methodologies are crucial. Below are summaries of the key experimental protocols used in the evaluation of this compound.
In Vivo Efficacy in Line 61 Transgenic Mouse Model
-
Animal Model: Male and female Line 61 transgenic mice, which overexpress human wild-type α-synuclein. Non-transgenic littermates are used as controls.
-
Compound Administration: this compound was administered via intraperitoneal (i.p.) injection daily for three months at doses of 1 mg/kg and 5 mg/kg. A vehicle control group was also included.
-
Behavioral Assessment (Round Beam Test):
-
Apparatus: A narrow, round wooden beam suspended above a padded surface.
-
Procedure: Mice were trained to traverse the beam to a home cage. The number of foot slips and the time to traverse the beam were recorded.
-
Data Analysis: A composite score based on performance was used for statistical analysis.
-
-
Immunohistochemistry for α-Synuclein Pathology:
-
Tissue Preparation: Brains were collected, fixed, and sectioned.
-
Staining: Sections were stained with antibodies specific for total human α-synuclein and proteinase K-resistant α-synuclein.
-
Image Analysis: The percentage of the area covered by immunoreactivity was quantified in specific brain regions (cortex, hippocampus, striatum) using image analysis software.
-
-
Dopamine Transporter (DAT) Imaging:
-
Method: Autoradiography was performed on brain sections using a radioligand that binds to DAT.
-
Analysis: The density of DAT was quantified in the striatum.
-
In Vitro Alpha-Synuclein Aggregation Assay (General Protocol)
-
Materials: Recombinant human α-synuclein protein, Thioflavin T (ThT) dye.
-
Procedure:
-
Monomeric α-synuclein is incubated under conditions that promote aggregation (e.g., specific buffer, temperature, and agitation).
-
The test compound (this compound or other inhibitors) is added at various concentrations.
-
ThT is added to the reaction, which fluoresces upon binding to amyloid fibrils.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis: The lag time and the maximum fluorescence intensity are used to determine the extent of aggregation and the inhibitory effect of the compound. An IC50 value can be calculated from the dose-response curve.
Conclusion
The preclinical data for this compound suggested a promising therapeutic potential by targeting a core pathological mechanism of Parkinson's disease. The in vivo studies demonstrated statistically significant and dose-dependent reductions in α-synuclein pathology and related neuroinflammation, along with functional improvements in a relevant animal model. However, the lack of translation of these preclinical findings into clinical efficacy, as evidenced by the outcome of the ORCHESTRA trial, underscores the challenges in developing disease-modifying therapies for neurodegenerative disorders.
For researchers in the field, the detailed preclinical data and methodologies presented here offer a valuable resource for comparison with novel therapeutic candidates. The case of this compound highlights the importance of rigorous preclinical evaluation and the need for translatable biomarkers to bridge the gap between promising preclinical results and successful clinical outcomes. The continued investigation of alternative compounds like Anle138b, with different chemical scaffolds and potentially distinct modes of interaction with α-synuclein, remains a critical endeavor in the pursuit of effective treatments for Parkinson's disease and related synucleinopathies.
(S)-Minzasolmin: A Comparative Analysis of a Discontinued Parkinson's Disease Candidate
The clinical development of (S)-Minzasolmin (UCB0599), an investigator oral, small molecule inhibitor of alpha-synuclein misfolding, for the treatment of Parkinson's disease has been terminated. The pivotal Phase 2 ORCHESTRA study failed to meet its primary and secondary endpoints, demonstrating no significant difference in disease progression compared to placebo. This outcome has shifted focus towards alternative therapeutic strategies, including those targeting extracellular alpha-synuclein and dopaminergic pathways.
This guide provides a comprehensive comparison of this compound with two other investigational therapies for Parkinson's disease: prasinezumab, an antibody targeting extracellular alpha-synuclein aggregates, and glovadalen, a dopamine D1 receptor positive allosteric modulator. The analysis is based on available clinical trial data and is intended for researchers, scientists, and drug development professionals.
Comparative Clinical Trial Data
The following tables summarize the key design and outcomes of the clinical trials for this compound, prasinezumab, and glovadalen.
Table 1: Clinical Trial Design and Patient Demographics
| Feature | This compound (ORCHESTRA - NCT04658186) | Prasinezumab (PADOVA - NCT04777331) | Glovadalen (ATLANTIS - NCT06055985) |
| Phase | Phase 2a | Phase 2b | Phase 2a |
| Number of Patients | 496 | 586 | 207 |
| Patient Population | Early-stage Parkinson's Disease | Early-stage Parkinson's Disease | Advanced Parkinson's Disease with motor fluctuations |
| Treatment Duration | Up to 18 months | Minimum of 18 months | 10 weeks |
| Dosage | 180mg/day or 360mg/day | 1500 mg or 4500 mg every 4 weeks (in PASADENA) | Low-dose and high-dose regimens |
| Administration | Oral | Intravenous | Oral |
Table 2: Efficacy Outcomes
| Endpoint | This compound (ORCHESTRA) | Prasinezumab (PADOVA) | Glovadalen (ATLANTIS) |
| Primary Endpoint | Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score | Time to confirmed motor progression | Change from baseline in "OFF" time |
| Primary Endpoint Result | Did not meet primary endpoint [1][2] | Did not meet primary endpoint (HR=0.84, p=0.0657)[3][4] | Met primary endpoint (statistically significant reduction in "OFF" hours)[5] |
| Secondary Endpoints | Did not meet secondary endpoints | Positive trends observed across multiple secondary and exploratory endpoints | Statistically significant improvement in Patient Global Impression of Change (PGI-C) |
Table 3: Safety and Tolerability
| Adverse Events | This compound (ORCHESTRA) | Prasinezumab (PADOVA) | Glovadalen (ATLANTIS) |
| Overall Profile | Generally well-tolerated, with an incidence of treatment-emergent adverse events comparable to placebo. No new safety risks were identified. | Well-tolerated with no new safety signals observed. | Positive safety profile and well-tolerated. |
| Discontinuation Rate | Information not publicly available. | Information not publicly available. | 7.2% |
Experimental Protocols
This compound: ORCHESTRA Study (NCT04658186)
The ORCHESTRA study was a Phase 2a, randomized, double-blind, placebo-controlled trial that enrolled 496 individuals with early-stage Parkinson's disease. Participants were randomized to receive one of two doses of this compound (180mg/day or 360mg/day) or a placebo for up to 18 months. The primary objective was to assess the efficacy of this compound in slowing disease progression as measured by the change from baseline in the MDS-UPDRS Parts I–III sum score. Key inclusion criteria included a diagnosis of Parkinson's disease for less than two years and not yet requiring symptomatic therapy.
Prasinezumab: PADOVA Study (NCT04777331)
The PADOVA study is a Phase 2b, randomized, double-blind, placebo-controlled trial that enrolled 586 participants with early-stage Parkinson's disease who were on stable symptomatic therapy. Patients were randomized to receive intravenous infusions of either prasinezumab or placebo every four weeks for a minimum of 18 months. The primary endpoint was the time to confirmed motor progression, defined as a clinically meaningful worsening of motor symptoms.
Glovadalen: ATLANTIS Study (NCT06055985)
The ATLANTIS study is a Phase 2a, multicenter, double-blind, placebo-controlled, randomized, parallel-group trial that enrolled 207 patients with advanced Parkinson's disease experiencing significant daily motor fluctuations. Participants were randomized to receive either a low or high dose of oral glovadalen, or a placebo, as an adjunct to their standard of care for 10 weeks. The primary endpoint was the change from baseline in the average number of "OFF" hours per day, as recorded in patient diaries.
Signaling Pathways and Experimental Workflows
This compound: Inhibition of Intracellular Alpha-Synuclein Misfolding
This compound was designed to inhibit the initial misfolding and aggregation of intracellular alpha-synuclein, a key pathological hallmark of Parkinson's disease. By preventing the formation of toxic oligomers and larger aggregates within neurons, the drug aimed to slow down the neurodegenerative process.
References
- 1. Findings from minzasolmin proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 2. UCB drops Parkinson’s treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. neurologylive.com [neurologylive.com]
- 4. A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of intravenous prasinezumab in early-stage Parkinson's disease (PADOVA): Rationale, design, and baseline data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Drug With New Mechanism Promising for PD Fluctuations [medscape.com]
A Comparative Analysis of (S)-Minzasolmin's Mechanism of Action and Therapeutic Potential in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the mechanism of action of (S)-Minzasolmin, a small molecule inhibitor of alpha-synuclein (ASYN) misfolding, and objectively compares its performance with other emerging alpha-synuclein-targeting therapies for Parkinson's disease. The recent discontinuation of this compound's clinical development following the Phase II ORCHESTRA trial underscores the challenges in translating preclinical success to clinical efficacy. This analysis aims to contextualize these findings by presenting available experimental data, outlining key experimental protocols, and visualizing the underlying biological pathways.
This compound: A Focus on Alpha-Synuclein Misfolding
This compound (also known as UCB0599) was developed as an orally bioavailable small molecule designed to inhibit the initial stages of alpha-synuclein aggregation.[1] The proposed mechanism centers on its ability to interact with alpha-synuclein at the lipid membrane, preventing the protein from misfolding and forming toxic oligomeric species, which are considered key pathogenic drivers in Parkinson's disease. Preclinical studies in transgenic mouse models of Parkinson's disease suggested a promising profile, with the compound reducing alpha-synuclein pathology, mitigating neuroinflammation, normalizing dopamine transporter (DAT) levels, and improving motor function.[1]
However, the Phase II ORCHESTRA study, a randomized, placebo-controlled trial involving over 450 individuals with early-stage Parkinson's disease, did not meet its primary and secondary endpoints, which were based on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[2][3][4] This outcome led to the cessation of its clinical development for this indication.
Comparative Analysis with Alternative Alpha-Synuclein Targeting Therapies
To provide a broader perspective on the challenges and opportunities in targeting alpha-synuclein, this section compares this compound with other investigational therapies with distinct yet related mechanisms of action. The selected comparators include monoclonal antibodies designed to clear extracellular alpha-synuclein aggregates and another small molecule inhibitor of oligomer formation.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Preclinical Data Summary
| Compound | Mechanism of Action | Key Preclinical Findings (in mouse models) | Reference |
| This compound | Small molecule inhibitor of ASYN misfolding | Reduced ASYN pathology, neuroinflammation (astrogliosis), and improved motor function. Normalized striatal DAT levels. | |
| Prasinezumab | Monoclonal antibody targeting aggregated ASYN | Alleviated ASYN-related neuronal pathology and rescued cognitive and motor deficits by suppressing interneuron transmission of ASYN. | |
| Cinpanemab | Monoclonal antibody targeting aggregated ASYN | Slowed pathology and motor symptoms in mice. | |
| Anle138b | Small molecule oligomer modulator | Inhibited oligomer accumulation, neuronal degeneration, and disease progression. Improved motor coordination. |
Table 2: Clinical Trial Data Summary
| Compound | Clinical Trial | Phase | Key Clinical Endpoints & Outcomes | Reference |
| This compound | ORCHESTRA | II | Primary Endpoint: Change in MDS-UPDRS Parts I-III sum score. Outcome: Did not meet primary and secondary endpoints. | |
| Prasinezumab | PASADENA | II | Primary Endpoint: Change in MDS-UPDRS total score. Outcome: Did not meet the primary endpoint. Showed a reduction in motor function decline (MDS-UPDRS Part III) compared to placebo. Open-label extension suggested a sustained effect on slowing motor progression. | |
| Cinpanemab | SPARK | II | Primary Endpoint: Change in MDS-UPDRS total score. Outcome: Did not meet primary and secondary endpoints. No significant difference in MDS-UPDRS scores or DaT-SPECT values compared to placebo. | |
| Anle138b | Phase 1a/1b | I | Primary Endpoint: Safety and tolerability. Outcome: Good safety and tolerability profile. Achieved brain exposure levels effective in preclinical models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the preclinical and clinical assessment of alpha-synuclein-targeting therapies.
Alpha-Synuclein Aggregation Assay (Thioflavin T)
This in vitro assay is used to monitor the kinetics of alpha-synuclein fibril formation and to screen for potential inhibitors.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Protocol Summary:
-
Prepare a stock solution of ThT (e.g., 1 mM in dH₂O).
-
Dilute recombinant alpha-synuclein monomer to the desired concentration (e.g., 70-200 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add ThT to a final concentration of 10-25 µM.
-
The test compound (this compound or other inhibitors) is added at various concentrations.
-
The mixture is incubated at 37°C with continuous shaking in a 96-well plate.
-
Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-485 nm, respectively.
-
The aggregation kinetics are monitored by the increase in ThT fluorescence over time.
-
Assessment of Motor Function in Mouse Models (Cylinder Test)
The cylinder test is a widely used behavioral assay to assess forelimb use asymmetry in rodent models of Parkinson's disease, which reflects unilateral dopamine depletion.
-
Principle: The test quantifies the spontaneous use of each forelimb for postural support when the animal is placed in a novel cylindrical environment.
-
Protocol Summary:
-
Place the mouse in a transparent cylinder (e.g., 20 cm in diameter and 30-40 cm in height).
-
Videotape the mouse for a set period (e.g., 3-5 minutes).
-
An observer, blinded to the experimental groups, scores the number of times the mouse rears up and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously.
-
The data is typically expressed as the percentage of contralateral limb use relative to the total number of wall touches. A lower percentage of contralateral limb use indicates greater motor impairment.
-
Dopamine Transporter (DAT) Imaging (SPECT)
DAT imaging is a neuroimaging technique used to assess the integrity of the dopaminergic system in both preclinical models and human subjects.
-
Principle: A radiolabeled ligand that specifically binds to the dopamine transporter is administered, and its distribution in the brain, particularly the striatum, is visualized and quantified using Single-Photon Emission Computed Tomography (SPECT).
-
Protocol Summary (for mice):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Intravenously inject a DAT-specific radiotracer, such as ¹²³I-ioflupane or ¹²³I-β-CIT (e.g., 20-40 MBq).
-
After a specific uptake period (e.g., 60 minutes to 24 hours, depending on the tracer), perform a SPECT scan of the brain.
-
The acquired data is reconstructed to generate 3D images of radiotracer distribution.
-
The specific binding ratio in the striatum is calculated, typically using a reference region with low DAT density (e.g., the cerebellum), to quantify DAT availability.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of alpha-synuclein pathology and the general experimental workflows for preclinical and clinical evaluation of therapies like this compound.
Caption: Proposed mechanism of alpha-synuclein pathology and points of therapeutic intervention.
Caption: General workflow for the preclinical evaluation of alpha-synuclein targeting therapies.
Caption: Simplified clinical trial workflow for Parkinson's disease therapies.
References
- 1. Minzasolmin | ALZFORUM [alzforum.org]
- 2. Findings from minzasolmin proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 3. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 4. UCB drops Parkinson’s treatment after ORCHESTRA trial failed all endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Analysis of (S)-Minzasolmin and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational neuroprotective agent (S)-Minzasolmin with other established neuroprotective agents, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their effects. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to Neuroprotective Strategies
Neuroprotection aims to prevent or slow down the progressive loss of neurons in acute injuries like stroke and traumatic brain injury (TBI), as well as in chronic neurodegenerative diseases such as Parkinson's and Alzheimer's. The strategies employed are diverse, targeting various pathological cascades including excitotoxicity, oxidative stress, inflammation, and protein aggregation. This guide will delve into the specifics of this compound, a novel agent targeting protein misfolding, and compare it with other agents that have different primary mechanisms of action.
This compound (UCB0599): An α-Synuclein Aggregation Inhibitor
This compound is a small molecule designed to inhibit the aggregation of alpha-synuclein (α-synuclein), a protein implicated in the pathophysiology of Parkinson's disease and other synucleinopathies.[1] Its primary mechanism is to interfere with the misfolding and oligomerization of α-synuclein on lipid membranes, thereby preventing the formation of toxic protein aggregates that are thought to drive neurodegeneration in these conditions.[1][2]
Preclinical studies in transgenic mouse models of Parkinson's disease have demonstrated that this compound can reduce α-synuclein pathology, lessen neuroinflammation, normalize dopamine transporter levels, and improve motor function.[1][3] However, it is important to note that a recent Phase 2 clinical trial (the ORCHESTRA study) in early-stage Parkinson's disease did not meet its primary and secondary endpoints.
Comparative Neuroprotective Agents
For the purpose of this comparison, we will focus on three other well-studied neuroprotective agents with distinct mechanisms of action: Edaravone, Citicoline, and Minocycline.
-
Edaravone: A potent free radical scavenger, Edaravone exerts its neuroprotective effects by reducing oxidative stress, a common pathway in various neurological injuries. It has been shown to be effective in animal models of ischemic stroke.
-
Citicoline: This endogenous compound is an intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. Its neuroprotective effects are attributed to its role in membrane stabilization, reducing brain edema, and potentially enhancing neurotransmitter synthesis. It has been studied in models of TBI and stroke.
-
Minocycline: A second-generation tetracycline antibiotic, Minocycline exhibits neuroprotective properties independent of its antimicrobial activity. Its mechanisms include inhibition of microglial activation (anti-inflammatory), anti-apoptotic effects, and reduction of matrix metalloproteinase activity. It has shown promise in preclinical models of stroke.
Quantitative Comparison of Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound and the selected comparative agents. It is crucial to interpret this data with the understanding that the experimental models and endpoints differ significantly, reflecting the distinct primary pathologies being investigated.
Table 1: Efficacy of this compound in a Parkinson's Disease Mouse Model
| Agent | Model | Dosage | Key Findings | Reference |
| This compound | Line 61 Transgenic Mice (α-synuclein overexpression) | 1 and 5 mg/kg, i.p., daily for 3 months | Significant improvement in motor coordination (round beam test) at 1 mg/kg. Significant reduction in α-synuclein pathology in the cortex, hippocampus, and striatum at both doses. Reduced neuroinflammation (GFAP levels). |
Table 2: Efficacy of Edaravone in a Stroke Mouse Model
| Agent | Model | Dosage | Key Findings | Reference |
| Edaravone | Transient Middle Cerebral Artery Occlusion (MCAO) in rats | 3 mg/kg, i.v., administered twice | Significant reduction in infarct volume and brain swelling 24 hours post-ischemia. Reduced plasma levels of inflammatory markers (IL-1β, MMP-9). |
Table 3: Efficacy of Citicoline in a Traumatic Brain Injury Rat Model
| Agent | Model | Dosage | Key Findings | Reference |
| Citicoline | Controlled Cortical Impact (CCI) in rats | 100 and 400 mg/kg, i.p., administered twice | Dose-dependent reduction in brain edema and blood-brain barrier breakdown. 400 mg/kg significantly decreased both parameters in the injured cortex and hippocampus. |
Table 4: Efficacy of Minocycline in Stroke Models
| Agent | Model | Dosage | Key Findings | Reference |
| Minocycline | Meta-analysis of rodent ischemic stroke studies | Various | Significant improvement in Neurological Severity Scores (NSS). Significant reduction in infarct volume. | |
| Minocycline | Thromboembolic focal cerebral ischemia in rats | 1 mg/kg, i.v., single dose | Significant reduction in infarct volume. Reduced neuronal degeneration. Improved motor performance. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for each neuroprotective agent.
Caption: this compound's mechanism of action.
References
A Retrospective Benchmark Analysis of (S)-Minzasolmin Against the Standard of Care for Parkinson's Disease
A Case Study in Translational Challenges in Neurodegenerative Disease Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Minzasolmin (UCB0599) is a small molecule inhibitor of alpha-synuclein misfolding and aggregation, a key pathological hallmark of Parkinson's disease.[1] Preclinical studies in animal models of Parkinson's disease demonstrated promising results, suggesting a potential disease-modifying effect by targeting the root cause of neurodegeneration. However, the subsequent Phase 2 clinical trial, ORCHESTRA, unfortunately, did not meet its primary or secondary endpoints, leading to the discontinuation of its development for Parkinson's disease.[2][3][4]
This guide provides a retrospective comparison of this compound with the current standard of care for early-stage Parkinson's disease, primarily levodopa and dopamine agonists. By juxtaposing the preclinical promise of a novel therapeutic agent with its clinical outcome and the established efficacy of current treatments, this analysis serves as a valuable case study for researchers and drug development professionals. It highlights the significant challenges in translating preclinical findings into clinical success for neurodegenerative diseases and underscores the importance of robust preclinical models and translational biomarkers.
Mechanism of Action: Targeting Alpha-Synuclein Aggregation
This compound was designed to inhibit the early stages of the alpha-synuclein (ASYN) cascade, specifically by preventing its misfolding and subsequent aggregation into toxic oligomers and fibrils.[1] In preclinical studies, its racemic mixture, NPT200-11, was shown to reduce alpha-synuclein pathology, decrease associated neuroinflammation, normalize striatal dopamine transporter (DAT) levels, and improve motor function in transgenic mouse models of Parkinson's disease.
The proposed mechanism of action of this compound is visualized in the signaling pathway diagram below.
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy of this compound
Preclinical studies on this compound and its racemate NPT200-11 showed statistically significant improvements in key pathological and functional endpoints in transgenic mouse models of Parkinson's disease.
| Endpoint | Treatment | Animal Model | Key Finding |
| α-Synuclein Pathology | NPT200-11 (1 & 5 mg/kg) | Line 61 Transgenic Mice | Statistically significant reduction in proteinase K-resistant α-synuclein levels in the cortical neuropil (p < 0.0001). |
| This compound (1 & 5 mg/kg) | Line 61 Transgenic Mice | Statistically significant reductions in total α-synuclein levels in the cortex, hippocampus, and striatum (p < 0.0001 for all regions and doses). | |
| Dopamine Transporter (DAT) Levels | NPT200-11 (1 & 5 mg/kg) | Line 61 Transgenic Mice | Statistically significant normalization in striatal DAT immunolabeling (p < 0.0001). |
| This compound (1 & 5 mg/kg) | Line 61 Transgenic Mice | Statistically significant increases in striatal DAT immunolabeling (p < 0.05 and p < 0.0001, respectively). | |
| Motor Function | NPT200-11 | Line 61 Transgenic Mice | Improved motor function. |
| This compound (1 mg/kg) | Line 61 Transgenic Mice | Attenuated gait deficits with an increase in round beam performance composite scores (p < 0.01). |
Clinical Trial Performance of this compound
The ORCHESTRA study was a Phase 2a, randomized, placebo-controlled, 18-month trial designed to evaluate the efficacy and safety of oral this compound in individuals with early-stage Parkinson's disease. The primary endpoint was the change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I–III sum score.
The study ultimately failed to demonstrate a significant difference between the this compound and placebo groups.
| Trial | Treatment Arms | Primary Endpoint | Outcome |
| ORCHESTRA (Phase 2a) | This compound (180 mg/day and 360 mg/day) vs. Placebo | Change from baseline in MDS-UPDRS Parts I-III sum score at 18 months. | Did not meet primary or secondary endpoints. No significant difference compared to placebo. |
Standard of Care for Early Parkinson's Disease
The current standard of care for motor symptoms in early Parkinson's disease primarily involves dopaminergic therapies, including Levodopa and dopamine agonists. These treatments are symptomatic and do not have a proven disease-modifying effect.
Levodopa
Levodopa remains the most effective symptomatic treatment for Parkinson's disease.
| Trial | Treatment | Duration | Key Efficacy Endpoint | Mean Improvement from Baseline |
| ELLDOPA | Levodopa (300 mg/day) | 24 weeks | UPDRS Motor Score | 26.2% improvement (vs. 4.0% for placebo). |
| LEAP | Levodopa/Carbidopa (300/75 mg/day) | 40 weeks | UPDRS Score | -3.1 points (vs. +2.0 points for placebo). |
Dopamine Agonists
Dopamine agonists are also used as a first-line treatment for motor symptoms, particularly in younger patients.
| Drug | Trial | Duration | Key Efficacy Endpoint | Mean Improvement from Baseline |
| Pramipexole | Placebo-controlled | 9 weeks | UPDRS Part II Score | Significantly greater improvement than placebo (p = 0.002). |
| PROUD (delayed-start) | 15 months | Total UPDRS Score | No significant difference between early and delayed start (-0.4 points). | |
| ER vs. IR | 33 weeks | UPDRS Part II+III Score | -8.2 points (ER) and -8.7 points (IR). | |
| Ropinirole | Placebo-controlled | 6 months | UPDRS Motor Score | +24% improvement (vs. -3% for placebo). |
| Levodopa-controlled | 6 months | UPDRS Motor Score | 32% improvement (vs. 44% for Levodopa). | |
| ER vs. IR | 8 weeks (maintenance) | UPDRS Motor Score | -0.1 (ER) and +0.6 (IR) from period baseline. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for researchers who wish to understand or replicate these studies.
Alpha-Synuclein Aggregation Assay (Thioflavin T)
This in vitro assay is used to monitor the aggregation of alpha-synuclein into amyloid-like fibrils.
Caption: Workflow for the Thioflavin T alpha-synuclein aggregation assay.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O. This solution should be freshly made and filtered through a 0.2 μm syringe filter.
-
Dilute the ThT stock solution in Phosphate-Buffered Saline (PBS), pH 7.4, to a final concentration of 25 µM in each well of the microplate.
-
Thaw aliquots of recombinant alpha-synuclein monomer and pre-formed fibrils at room temperature immediately before use.
-
-
Assay Setup:
-
In a 96-well plate (black with a clear bottom is recommended), add the diluted ThT solution.
-
Add the alpha-synuclein monomer to the desired final concentration (e.g., 100 µM).
-
To initiate aggregation, add a small amount of pre-formed alpha-synuclein fibrils (e.g., 10 µM). To test inhibitors like this compound, add the compound at various concentrations at this step.
-
The final volume in each well should be consistent (e.g., 100-150 µL).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a microplate reader at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) using an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.
-
Dopamine Transporter (DAT) SPECT Imaging
Dopamine Transporter Single-Photon Emission Computed Tomography (DAT-SPECT) is a neuroimaging technique used to assess the integrity of the dopaminergic system in the brain.
Caption: Workflow for Dopamine Transporter (DAT) SPECT Imaging.
Protocol Steps:
-
Patient Preparation:
-
Administer a thyroid-blocking agent (e.g., saturated solution of potassium iodide - SSKI) at least one hour before the radiotracer injection to minimize thyroid uptake of free radioiodine.
-
Review the patient's medications and discontinue any that may interfere with dopamine transporter binding for an appropriate duration (typically 5 half-lives) before the scan.
-
-
Radiopharmaceutical Administration:
-
Administer the radiopharmaceutical, 123I-ioflupane (DaTscan®), via a slow intravenous injection.
-
-
Uptake Period:
-
Allow a 3 to 6-hour uptake period for the radiotracer to distribute and bind to the dopamine transporters in the brain.
-
-
Image Acquisition:
-
Position the patient's head in a head holder to minimize movement.
-
Acquire SPECT images of the brain using a gamma camera equipped with appropriate collimators. The acquisition typically takes 30-45 minutes.
-
-
Image Processing and Analysis:
-
Reconstruct the raw data into transverse, coronal, and sagittal images.
-
Analyze the images for the density of dopamine transporters in the striatum, typically by visual assessment of the shape and intensity of the signal (the "comma" or "period" sign) and/or semi-quantitative analysis of striatal binding ratios.
-
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)
The MDS-UPDRS is a comprehensive scale used to assess the severity and progression of both motor and non-motor symptoms of Parkinson's disease.
Caption: Structure of the MDS-Unified Parkinson's Disease Rating Scale.
Administration and Scoring:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, hallucinations, depression, anxiety, apathy, and other non-motor symptoms through a combination of a rater-administered interview and a patient/caregiver questionnaire.
-
Part II: Motor Experiences of Daily Living: A patient/caregiver questionnaire that evaluates difficulties with activities such as speech, swallowing, dressing, and hobbies.
-
Part III: Motor Examination: A clinician-administered examination of motor signs, including speech, facial expression, rigidity, finger tapping, hand movements, gait, and postural stability.
-
Part IV: Motor Complications: A rater-conducted interview to assess the severity and impact of dyskinesias and motor fluctuations.
Each item is scored on a 0 to 4 scale (0 = normal, 1 = slight, 2 = mild, 3 = moderate, 4 = severe). Higher scores indicate greater severity of symptoms. The total score is the sum of the scores from all parts.
Conclusion
The journey of this compound from a promising preclinical candidate to a discontinued clinical trial serves as a poignant reminder of the complexities of developing disease-modifying therapies for neurodegenerative disorders like Parkinson's disease. While the preclinical data demonstrated a clear biological effect on the alpha-synuclein pathology and related downstream markers, this did not translate into a clinical benefit as measured by the MDS-UPDRS.
This retrospective analysis underscores several key considerations for the field:
-
The Translatability of Preclinical Models: While animal models are invaluable tools, their ability to fully recapitulate the complexity of human neurodegenerative diseases remains a significant hurdle.
-
The Importance of Biomarkers: The development and validation of biomarkers that can track the progression of the underlying pathology and the target engagement of a therapeutic are critical for successful drug development.
-
The Robustness of Clinical Endpoints: The MDS-UPDRS is the gold standard for assessing the clinical features of Parkinson's disease, but its sensitivity to change in the context of a slowly progressing disease and potential disease-modifying therapies is a subject of ongoing discussion.
By objectively comparing the preclinical and clinical data of this compound with the established efficacy of the standard of care, we can gain valuable insights that will hopefully inform the development of future therapies for Parkinson's disease. The ultimate goal remains to find a treatment that can slow or halt the progression of this devastating disease.
References
- 1. alzforum.org [alzforum.org]
- 2. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 3. Findings from minzasolmin proof-of-concept ORCHESTRA study shape next steps in UCB Parkinson’s research program | UCB [ucb.com]
- 4. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Navigating the Disposal of (S)-Minzasolmin: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics for neurodegenerative diseases, the proper handling and disposal of investigational compounds like (S)-Minzasolmin is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal, drawing upon established best practices for hazardous waste management in a laboratory setting.
This compound, also known as UCB0599 or NPT200-11, is a small molecule inhibitor of alpha-synuclein aggregation that has been under investigation for the treatment of Parkinson's disease.[1][2] Given its status as a research compound with an incomplete toxicological profile, it is imperative to treat this compound as a hazardous substance.
Essential Safety and Handling Information
The following table summarizes key safety considerations for this compound, based on general knowledge of similar research compounds. This information should be supplemented with a substance-specific risk assessment before any handling occurs.
| Parameter | Information | Source/Precaution |
| Chemical Name | N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide | [1] |
| Synonyms | This compound, UCB0599, NPT200-11 | [1] |
| Appearance | Solid (form may vary) | Assume it is a powder unless otherwise specified. |
| Known Hazards | Unknown. Treat as hazardous. | In the absence of specific data, assume the compound may be toxic, an irritant, and environmentally harmful. |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses with side shields, nitrile gloves | Standard laboratory practice for handling chemical compounds. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. | Follow supplier recommendations if available. |
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following protocol provides a general guideline:
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, vials, gloves, and absorbent paper, must be disposed of as hazardous waste. Collect these items in a separate, clearly labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant hazardous waste container. Do not pour solutions down the drain.
2. Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care")
-
The date the waste was first added to the container.
3. Storage of Waste: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
4. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to arrange for the pickup and disposal of the this compound waste.
-
Licensed Waste Disposal Vendor: The EHS department will typically contract with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste, which is often incineration at a specialized facility.
5. Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A study on the removal of alpha-synuclein assemblies suggests that detergents like SDS can be effective.[3] A common procedure is to rinse the glassware with a suitable solvent (such as ethanol or another solvent in which this compound is soluble) to remove the bulk of the compound, followed by washing with a laboratory detergent and copious amounts of water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Surfaces: Laboratory benches and equipment should be wiped down with a suitable solvent and then cleaned with a detergent solution. The cleaning materials should be disposed of as contaminated solid waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for guidance.
References
Essential Safety and Logistical Information for Handling (S)-Minzasolmin
(S)-Minzasolmin is an investigational small molecule inhibitor of alpha-synuclein misfolding intended for research use only. As a potent pharmaceutical compound with an uncharacterized toxicological profile, it is imperative that researchers, scientists, and drug development professionals handle this substance with the utmost care, adhering to stringent safety protocols to mitigate potential exposure risks.
This document provides essential guidance on the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal and spill management. The following recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs) in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE) for Handling this compound
Given the potent nature of this compound and the potential for adverse health effects, a comprehensive PPE strategy is required to establish a barrier between the researcher and the compound. This includes engineering controls and multiple layers of personal protection.
| Protection Level | Equipment | Specification and Rationale |
| Primary Engineering Controls | Ventilated Enclosure | All handling of powdered this compound must be conducted in a certified chemical fume hood, glove box, or a powder containment hood to prevent inhalation of airborne particles. |
| Respiratory Protection | N95 or higher-rated respirator | An N95 respirator is recommended for handling small quantities of powder. For larger quantities or in situations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered to provide a higher level of protection. |
| Eye and Face Protection | Chemical splash goggles and face shield | Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against accidental splashes of solutions. A full-face shield should be worn over the goggles to provide an additional layer of protection for the face. |
| Hand Protection | Double-gloving with nitrile gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be removed and disposed of immediately after handling the compound or in case of contamination. The inner pair should be removed upon leaving the designated handling area. |
| Protective Clothing | Disposable gown and shoe covers | A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn over laboratory attire. Disposable shoe covers must be worn to prevent the tracking of contaminants out of the work area. |
Operational Plan for Safe Handling
A systematic approach is crucial to ensure safety during the handling of this compound. The following protocol outlines the key steps for preparation, handling, and post-handling procedures.
Preparation Protocol:
-
Designate a Controlled Area: All work with this compound must be performed in a designated and clearly marked area, such as a specific chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (e.g., spatulas, weighing paper, vials) and reagents are inside the containment enclosure.
-
Prepare for Waste: Have labeled, sealed, and appropriate hazardous waste containers ready within the work area for all types of waste that will be generated (solid, liquid, sharps).
-
Don PPE: Put on all required PPE in the correct sequence in a clean area before entering the designated handling zone.
Handling Protocol (Weighing and Solution Preparation):
-
Weighing the Compound:
-
Perform all weighing operations within the ventilated enclosure.
-
Use anti-static weighing paper or a weighing boat to minimize the dispersal of the powder.
-
Handle the compound gently with a dedicated spatula to avoid creating dust.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Preparing Solutions:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
Ensure the resulting solution is clearly labeled with the compound name, concentration, solvent, and date.
-
Post-Handling Protocol:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes excess compound, contaminated weighing paper, gloves, gowns, shoe covers, and other disposable materials.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous laboratory waste.
-
-
Liquid Waste: This includes unused solutions of this compound and solvent rinses from cleaning equipment.
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvents used.
-
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
Waste Pickup: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Spill Response Plan
In the event of a spill of this compound powder, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including a respirator.
-
Contain the Spill:
-
Gently cover the spill with absorbent pads or granules to prevent further dispersal.
-
For a powder spill, carefully wet the absorbent material with a suitable solvent (e.g., water or ethanol) to prevent the powder from becoming airborne.[1]
-
-
Clean the Spill:
-
Working from the outside in, carefully collect the absorbed spill material using a scoop or forceps.
-
Place all contaminated materials into a labeled hazardous waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent and then a detergent solution.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Doff PPE and Wash Hands: Follow the standard post-handling procedures for PPE removal and personal hygiene.
-
Report the Incident: Report the spill to your laboratory supervisor and institutional EHS department.
Visual Workflow for Spill Response
The following diagram provides a step-by-step guide for responding to a spill of this compound powder.
Caption: Procedural Workflow for this compound Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
